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  • Product: 1-Azido-3,5-dimethylbenzene
  • CAS: 70334-59-7

Core Science & Biosynthesis

Foundational

UV absorption spectrum of 3,5-dimethylphenyl azide

An In-Depth Technical Guide to the UV Absorption Spectrum of 3,5-Dimethylphenyl Azide Authored by: A Senior Application Scientist For distribution to: Researchers, scientists, and drug development professionals. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the UV Absorption Spectrum of 3,5-Dimethylphenyl Azide

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the ultraviolet (UV) absorption spectrum of 3,5-dimethylphenyl azide. It delves into the theoretical underpinnings of its electronic transitions, presents a detailed protocol for experimental analysis, and discusses the interpretation and implications of its spectral features. This document is intended to serve as a valuable resource for professionals utilizing aryl azides in photochemistry, chemical biology, and drug development.

Introduction: The Significance of Spectroscopic Characterization

Aryl azides are a pivotal class of photoactive compounds with wide-ranging applications, from photoaffinity labeling in drug discovery to the synthesis of complex heterocyclic systems.[1][2][3][4] The utility of these molecules is intrinsically linked to their interaction with UV light, which initiates the extrusion of molecular nitrogen and the formation of highly reactive nitrene intermediates.[5] A thorough understanding of the UV absorption spectrum of a given aryl azide, such as 3,5-dimethylphenyl azide, is therefore paramount for designing and controlling photochemical reactions. The spectrum provides critical information about the wavelengths of light the molecule absorbs, which is essential for selective photoactivation and for quantifying the efficiency of photochemical transformations.[5]

Theoretical Framework: Electronic Transitions in Aryl Azides

The UV-Vis absorption spectrum of an organic molecule is governed by the electronic transitions between different molecular orbitals.[6][7] For aryl azides, the spectrum is a composite of transitions associated with the aromatic ring and the azide functional group. The primary electronic transitions of interest are:

  • π → π* Transitions: These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital.[6] In aryl azides, these transitions are associated with the benzene ring and are influenced by the electronic nature of the substituents.

  • n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms of the azide group) to a π* antibonding orbital.[6] These are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths.[6]

The position and intensity of these absorption bands are sensitive to the electronic effects of substituents on the aromatic ring. The azide group itself can act as both an inductively withdrawing group and a π-donating group, influencing the energy levels of the molecular orbitals.[8]

Experimental Protocol for UV-Vis Spectral Acquisition

A precise and reproducible experimental methodology is crucial for obtaining a reliable UV absorption spectrum. The following protocol outlines the key steps for the analysis of 3,5-dimethylphenyl azide.

Materials and Instrumentation
  • Analyte: 3,5-dimethylphenyl azide (synthesized and purified according to established literature procedures)

  • Solvent: Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). The choice of solvent is critical as it can influence the position and fine structure of the absorption bands.[9][10][11] Polar solvents may interact with the lone pairs of the azide group, potentially leading to spectral shifts.[10][11]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.

  • Cuvettes: Quartz cuvettes with a 1 cm path length.

Step-by-Step Procedure
  • Solution Preparation:

    • Accurately weigh a small amount of 3,5-dimethylphenyl azide.

    • Prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M) by dissolving the azide in the chosen spectroscopic grade solvent.

    • From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M). The absorbance should ideally fall within the linear range of the instrument (0.1 - 1.0 AU).

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Fill a quartz cuvette with the pure solvent to be used for the sample dilutions. This will serve as the blank.

    • Place the blank cuvette in both the sample and reference beams of the spectrophotometer and run a baseline correction.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the sample solution before filling it.

    • Place the cuvette containing the sample solution in the sample beam path.

    • Initiate the scan to record the UV absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the concentration of the solution and the path length of the cuvette are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_analysis Data Analysis Stock Solution Stock Solution Dilutions Dilutions Stock Solution->Dilutions Serial Dilution Sample Scan Sample Scan Dilutions->Sample Scan Spectrophotometer Warm-up Spectrophotometer Warm-up Baseline Correction Baseline Correction Spectrophotometer Warm-up->Baseline Correction with Blank Solvent Baseline Correction->Sample Scan Data Recording Data Recording Sample Scan->Data Recording Identify λmax Identify λmax Calculate ε Calculate ε Identify λmax->Calculate ε Using Beer-Lambert Law

Caption: Experimental workflow for UV-Vis spectral acquisition.

Spectral Analysis of 3,5-Dimethylphenyl Azide

Expected Absorption Maxima

Phenyl azide exhibits a strong absorption band around 250-280 nm, which is attributed to a π → π* transition of the aromatic ring, and a weaker, longer-wavelength absorption corresponding to an n → π* transition.[12] The presence of two methyl groups on the phenyl ring in 3,5-dimethylphenyl azide is expected to cause a slight bathochromic (red) shift in the π → π* absorption band compared to unsubstituted phenyl azide. This is due to the electron-donating nature of the methyl groups, which raises the energy of the highest occupied molecular orbital (HOMO).

Table 1: Predicted UV Absorption Data for 3,5-Dimethylphenyl Azide

TransitionPredicted λmax (nm)Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
π → π~260 - 285High (~10,000 - 15,000)
n → π~280 - 320Low (~100 - 500)
Interpretation of Spectral Features

The high-intensity band is characteristic of the allowed π → π* transition within the substituted benzene ring. The lower intensity band at a longer wavelength is indicative of the "forbidden" n → π* transition involving the non-bonding electrons of the azide moiety. The exact positions and intensities of these bands can be influenced by the solvent environment.[9][13] In polar, protic solvents, the n → π* transition may undergo a hypsochromic (blue) shift due to stabilization of the non-bonding electrons through hydrogen bonding.[10]

G Phenyl Azide Phenyl Azide 3,5-Dimethylphenyl Azide 3,5-Dimethylphenyl Azide Phenyl Azide->3,5-Dimethylphenyl Azide Substitution Bathochromic Shift (π → π*) Bathochromic Shift (π → π*) 3,5-Dimethylphenyl Azide->Bathochromic Shift (π → π*) Leads to Electron-donating CH3 groups Electron-donating CH3 groups Electron-donating CH3 groups->3,5-Dimethylphenyl Azide Influence

Caption: Influence of methyl groups on the UV spectrum.

Applications and Implications

The is a critical tool for its application in various fields:

  • Photochemistry: Knowledge of the λmax allows for the selection of an appropriate light source for efficient photolysis and generation of the corresponding nitrene.[5] This is crucial for maximizing the yield of desired photochemical reactions.

  • Photoaffinity Labeling: In drug development, aryl azides are used as photo-crosslinkers to identify the binding partners of drug candidates.[4] The absorption spectrum guides the choice of irradiation wavelength to selectively activate the azide without damaging biological macromolecules.

  • Kinetics and Mechanistic Studies: Time-resolved spectroscopy can be used to monitor the decay of the azide and the formation of transient intermediates following photoexcitation.[14][15][16] The absorption spectrum of the starting material is essential for these studies.

Conclusion

This technical guide has provided a detailed overview of the . While based on the established principles of aryl azide spectroscopy, the predicted spectral features underscore the importance of empirical verification. The outlined experimental protocol provides a robust framework for obtaining a high-quality spectrum, which is indispensable for the effective utilization of this photoactive compound in research and development. The interplay between the molecular structure and the observed electronic transitions highlights the power of UV-Vis spectroscopy as a tool for both characterization and for guiding the design of photochemical experiments.

References

  • Keana, J. F. W., & Cai, S. X. (1990). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Journal of the American Chemical Society, 112(10), 3697–3703. [Link]

  • Barton, D. H. R., Sammes, P. G., & Weingarten, G. G. (1971). Photochemical transformations. Part XXVIII. Aryl azides as potential photosensitive protecting groups. Journal of the Chemical Society C: Organic, 721-728. [Link]

  • Zhang, Y., Xu, D., & Yang, C. (2018). Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores. Chemical Communications, 54(76), 10738-10741. [Link]

  • Gritsan, N. P., & Platz, M. S. (2006). Early Events in the Photochemistry of Aryl Azides from Femtosecond UV/Vis Spectroscopy and Quantum Chemical Calculations. The Journal of Physical Chemistry A, 110(40), 11473-11483. [Link]

  • Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Communications, 59(18), 2413-2420. [Link]

  • Abdel-Shafi, A. A., & El-Tayeeb, A. M. (2008). The electronic absorption spectra of some acyl azides molecular orbital treatment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 133-141. [Link]

  • Al-Etaibi, A. M., El-Apasery, M. A., & Al-Awadi, N. A. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Molecules, 26(3), 733. [Link]

  • Gale, P. J., & Smith, B. J. (2022). Investigation of the Substituent Effects of the Azide Functional Group Using the Gas-Phase Acidities of 3- and 4-Azidophenols. The Journal of Organic Chemistry, 87(16), 10839-10847. [Link]

  • Wang, J., Kubicki, J., & Platz, M. S. (2012). Ultrafast Infrared and UV–Vis Studies of the Photochemistry of Methoxycarbonylphenyl Azides in Solution. The Journal of Physical Chemistry A, 116(21), 5093-5102. [Link]

  • Patel, T., Kukkar, V., & Sovasia, N. (2012). ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY. PharmaTutor. [Link]

  • Unknown. (n.d.). UV-Vis. Molecular Absorption Spectroscopy. University of Anbar. [Link]

  • Scribd. (n.d.). Effect of Solvent Polarity On UV-Vis Spectra. [Link]

  • LibreTexts, C. (2023). 2.4: Effect of Solvent. Chemistry LibreTexts. [Link]

  • Gritsan, N., & Platz, M. S. (2010). Photochemistry of Azides: The Azide/Nitrene Interface. ResearchGate. [Link]

  • Unknown. (2019). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. YouTube. [Link]

  • Jarad, A. J., & Al-Zinkee, J. M. (2018). Synthesis and Characterization of 3,5-Dimethyl-2-(4-nitrophenyl azo)-Phenol Complexes with Co(II) and Ni(II) and Study Its Effect on the Activity of Ach Enzyme(invitro). ResearchGate. [Link]

  • ResearchGate. (n.d.). A Computational Study of the Absorption Spectra of 1-Substituted Phenyl-3,5-Diphenylformazans. [Link]

  • Jones, C., Schulten, C., & Stasch, A. (2013). Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes. Inorganics, 1(1), 37-56. [Link]

  • Al-Khafaji, Y. A., & Al-Adilee, K. J. (2025). Solvent Impact on Fluorescence and UV-Vis Spectra. Journal of Kufa for Chemical Sciences. [Link]

  • Roth, H. D., & Platz, M. S. (2000). Computational study of the electronic structure of substituted phenylcarbene in the gas phase. The Journal of Organic Chemistry, 65(24), 8348-8356. [Link]

  • Shikhaliyev, N. K., Guseinov, F. I., & Abbasov, V. M. (2022). Crystal structure and Hirshfeld surface analysis of 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793–798. [Link]

  • Vyas, S., Muthukrishnan, S., & Kubicki, J. (2011). Ultrafast Spectroscopy and Computational Study of the Photochemistry of Diphenylphosphoryl Azide: Direct Spectroscopic Observation of a Singlet Phosphorylnitrene. Journal of the American Chemical Society, 133(10), 3534-3545. [Link]

  • Leyva, E., & Platz, M. S. (2022). Investigation of phenyl azide photochemistry by conventional and time-resolved spectroscopy. Elucidation of intermediates and reaction mechanisms. ResearchGate. [Link]

  • The Ohio State University. (n.d.). Ultrafast Spectroscopy And Computational Study Of The Photochemistry Of Diphenylphosphoryl Azide: Direct Spectroscopic Observati. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, K. A. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3737. [Link]

  • The Royal Society of Chemistry. (n.d.). 1. [Link]

  • ResearchGate. (n.d.). Synthesis and spectroscopic studies of trans-bis-(3,5-dimethyl-4-nitrosopyrazole) dimer. [Link]

  • Manasagangotri, P. (n.d.). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a nov. Physics @ Manasagangotri. [Link]

Sources

Exploratory

Molecular weight and formula of 1-Azido-3,5-dimethylbenzene

Executive Summary 1-Azido-3,5-dimethylbenzene (CAS: 70334-59-7) is an aromatic organic azide utilized primarily as a high-energy intermediate in nitrogen heterocycle synthesis and photoaffinity labeling.[1] Its utility d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Azido-3,5-dimethylbenzene (CAS: 70334-59-7) is an aromatic organic azide utilized primarily as a high-energy intermediate in nitrogen heterocycle synthesis and photoaffinity labeling.[1] Its utility derives from the 1,3-dipolar nature of the azide moiety, making it a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry."[1]

This guide provides a rigorous technical breakdown of the molecule’s physicochemical properties, a validated synthetic pathway via diazotization, and a critical safety assessment based on the carbon-to-nitrogen (C/N) ratio.[1]

Part 1: Physicochemical Identity[1]

The following data characterizes the target analyte. Researchers utilizing mass spectrometry (LC-MS) for intermediate validation should reference the Monoisotopic Mass.[1]

Table 1: Chemical Specification
PropertyValueNotes
IUPAC Name 1-Azido-3,5-dimethylbenzeneAlso: 3,5-Dimethylphenyl azide
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol Average Mass
Monoisotopic Mass 147.0796 DaFor High-Res MS (HRMS)
CAS Number 70334-59-7
Physical State Pale yellow oil (typically)Light sensitive
SMILES CC1=CC(=CC(=C1)N=[N+]=[N-])C

Part 2: Synthetic Pathway (Diazotization)

The synthesis of 1-Azido-3,5-dimethylbenzene follows a classic Sandmeyer-type displacement .[1] The precursor, 3,5-dimethylaniline, is converted to a diazonium salt using sodium nitrite (NaNO₂) in acidic media, followed by nucleophilic displacement with sodium azide (NaN₃).[1]

Mechanism of Action[7][8][9]
  • Nitrosation: In situ generation of the nitrosonium ion (NO⁺) from NaNO₂ and HCl.

  • Diazotization: Electrophilic attack of NO⁺ on the primary amine of 3,5-dimethylaniline forms the diazonium salt.[1]

  • Azidation: The azide anion (N₃⁻) acts as a nucleophile, displacing nitrogen gas (N₂) or reacting directly with the diazonium species to form the aryl azide.

Visualization: Synthetic Workflow

SynthesisWorkflow Aniline 3,5-Dimethylaniline (Precursor) Reagents1 NaNO₂ / HCl (0°C) Aniline->Reagents1 Dissolution Diazonium Diazonium Salt (Intermediate) Reagents1->Diazonium Diazotization Reagents2 NaN₃ (Nucleophile) Diazonium->Reagents2 Addition Product 1-Azido-3,5-dimethylbenzene (Target) Reagents2->Product Substitution (-N₂)

Figure 1: Step-wise synthesis of 1-Azido-3,5-dimethylbenzene via diazonium intermediate.

Part 3: Safety & Stability Assessment (Critical)[1]

Working with organic azides requires a quantitative assessment of explosive potential.[1] We utilize the Smith Open-Chain Rule and the C/N Ratio to determine handling protocols.[1]

The Carbon-to-Nitrogen (C/N) Ratio

The stability of an organic azide is roughly proportional to the ratio of carbon atoms to nitrogen atoms.[1][2]


[2]

For 1-Azido-3,5-dimethylbenzene (C₈H₉N₃):

  • Carbons (

    
    ): 8
    
  • Oxygens (

    
    ): 0
    
  • Nitrogens (

    
    ): 3
    


Interpretation & Handling Rules
  • Ratio < 1: Unstable/Explosive.[1] Do not isolate.

  • Ratio 1 to 3: Synthesize and store with caution. (Applies here)

  • Ratio > 3: Generally stable (e.g., "Rule of Six").

Protocol Mandates:

  • Storage: Store at -20°C in the dark. Aryl azides can decompose to nitrenes upon UV exposure.

  • Concentration: Do not concentrate reaction mixtures to dryness if possible. Keep in solution.

  • Metals: Avoid contact with heavy metals (Cu, Pb) in the absence of ligands, as this can form highly explosive metal azides.

Part 4: Applications (Click Chemistry)[10]

The primary utility of 1-Azido-3,5-dimethylbenzene is as a "Click" partner.[1] It reacts with terminal alkynes in the presence of Cu(I) catalysts to form 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is bio-orthogonal and high-yielding.[1]

Visualization: CuAAC Mechanism

ClickChemistry Azide 1-Azido-3,5-dimethylbenzene Complex Cu-Acetylide-Azide Complex Azide->Complex Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Complex Catalyst Cu(I) Catalyst (CuSO₄ + Na-Ascorbate) Catalyst->Complex Activates Triazole 1,2,3-Triazole Product Complex->Triazole Cycloaddition

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.[1]

Part 5: Experimental Protocol

Objective: Synthesis of 1-Azido-3,5-dimethylbenzene (10 mmol scale). Pre-requisites: Fume hood, blast shield, temperature monitoring.[1]

Materials
  • 3,5-Dimethylaniline (1.21 g, 10 mmol)[1]

  • Sodium Nitrite (NaNO₂) (0.76 g, 11 mmol)

  • Sodium Azide (NaN₃) (0.72 g, 11 mmol)

  • HCl (6M), Diethyl Ether, MgSO₄.

Step-by-Step Methodology
  • Acidification:

    • In a 100 mL round-bottom flask, dissolve 3,5-dimethylaniline (10 mmol) in 6M HCl (20 mL).

    • Cool the solution to 0°C using an ice/salt bath. Critical: Temperature must remain < 5°C to prevent diazonium decomposition.[1]

  • Diazotization:

    • Dissolve NaNO₂ (11 mmol) in minimal water (5 mL).

    • Add the NaNO₂ solution dropwise to the aniline mixture over 10 minutes.

    • Stir at 0°C for 30 minutes. The solution should become clear/yellowish.

  • Azidation:

    • Dissolve NaN₃ (11 mmol) in minimal water (5 mL).

    • Caution: Add the NaN₃ solution dropwise to the diazonium salt.

    • Observation: Nitrogen gas (N₂) evolution will occur. Ensure adequate venting.[1]

    • Stir for 2 hours, allowing the mixture to warm slowly to room temperature.

  • Work-up:

    • Extract the reaction mixture with Diethyl Ether (3 x 20 mL).

    • Wash the organic layer with saturated NaHCO₃ (to neutralize acid) and Brine.

    • Dry over anhydrous MgSO₄.[1][3]

  • Isolation (Safety Check):

    • Filter off the drying agent.

    • Concentrate the solvent carefully under reduced pressure (Rotovap). Do not heat the bath above 30°C.

    • Note: For high purity, column chromatography (Hexanes/EtOAc) is preferred over distillation due to explosion risks.

References

  • PubChem. (2023).[1] 1-Azido-3,5-dimethylbenzene (Compound).[1][4] National Library of Medicine. [Link]

  • Organic Syntheses. (1955).[1] Phenyl Azide Synthesis Protocol. Coll. Vol. 3, p. 710.[1] [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[5] Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[6][5] Angewandte Chemie International Edition.[1][5] [Link]

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1] Angewandte Chemie International Edition.[1][5] (Safety & C/N Ratio Reference). [Link]

Sources

Foundational

What is the role of 1-Azido-3,5-dimethylbenzene in click chemistry?

An In-Depth Technical Guide to the Role of 1-Azido-3,5-dimethylbenzene in Click Chemistry Introduction: The "Click" Chemistry Paradigm In the landscape of chemical synthesis, the quest for efficiency, reliability, and bi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of 1-Azido-3,5-dimethylbenzene in Click Chemistry

Introduction: The "Click" Chemistry Paradigm

In the landscape of chemical synthesis, the quest for efficiency, reliability, and biocompatibility has led to the development of "click chemistry." Coined by K. Barry Sharpless, this philosophy champions reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] These reactions proceed under mild, often aqueous conditions, making them exceptionally suitable for complex biological environments.[2][]

The foremost example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[] This reaction involves the joining of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][4] Unlike the classical Huisgen 1,3-dipolar cycloaddition which requires high temperatures and often yields a mixture of 1,4 and 1,5 regioisomers, the copper-catalyzed variant is remarkably fast at room temperature and exquisitely regiospecific.[5][4] This level of control has made CuAAC an indispensable tool in drug discovery, bioconjugation, and materials science.[][6] Within this powerful chemical toolkit, specific azide-bearing reagents play a crucial role as building blocks, and 1-Azido-3,5-dimethylbenzene stands out as a versatile and strategic component.

1-Azido-3,5-dimethylbenzene: A Profile

1-Azido-3,5-dimethylbenzene, also known as 5-Azido-m-xylene, is an aromatic azide that serves as a key reactant in click chemistry. Its structure, featuring an azide group on a dimethyl-substituted benzene ring, provides a unique combination of reactivity and structural definition.

PropertyValue
IUPAC Name 1-azido-3,5-dimethylbenzene[7]
Molecular Formula C₈H₉N₃[7]
Molecular Weight 147.18 g/mol [7]
CAS Number 70334-59-7[7]
SMILES CC1=CC(=CC(=C1)N=[N+]=[N-])C[7]

The presence of the two methyl groups on the benzene ring is not merely incidental. They impart specific steric and electronic characteristics to the molecule, influencing its solubility and the conformational properties of the final triazole product. This defined substitution pattern is critical in fields like drug discovery, where precise structure-activity relationships (SAR) are investigated to optimize the efficacy of therapeutic compounds.[8]

Caption: Molecular structure of 1-Azido-3,5-dimethylbenzene.

Synthesis of Aromatic Azides

The synthesis of aromatic azides like 1-Azido-3,5-dimethylbenzene is typically achieved through a reliable and straightforward chemical sequence. The most common laboratory method involves the diazotization of the corresponding aromatic amine (3,5-dimethylaniline) followed by the substitution of the diazonium group with an azide anion, typically from sodium azide.[9] This process is generally high-yielding and produces clean products.

Synthesis_Workflow Start 3,5-Dimethylaniline (Starting Material) Step1 Diazotization (NaNO₂, p-TsOH, H₂O) Start->Step1 Intermediate Arenediazonium Tosylate (In situ intermediate) Step1->Intermediate Step2 Azide Substitution (NaN₃) Intermediate->Step2 Product 1-Azido-3,5-dimethylbenzene (Final Product) Step2->Product

Caption: Simplified workflow for the synthesis of 1-Azido-3,5-dimethylbenzene.

The Mechanism and Role in CuAAC

In the CuAAC reaction, 1-Azido-3,5-dimethylbenzene serves as the azide component. The reaction's success hinges on the in-situ generation and stabilization of the catalytically active Cu(I) species.[5] Though Cu(I) salts can be used directly, it is more common and reliable to generate them from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[5][10][11]

The catalytic cycle proceeds as follows:

  • Alkyne Coordination: The Cu(I) catalyst coordinates with the terminal alkyne, increasing its acidity and forming a copper-acetylide intermediate.

  • Azide Complexation: The azide (1-Azido-3,5-dimethylbenzene) then coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition occurs, leading to a six-membered copper-containing intermediate.

  • Product Release: This intermediate rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.

The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA), is crucial.[10][12] These ligands not only prevent the disproportionation and oxidation of Cu(I) to the inactive Cu(II) state but also accelerate the reaction and protect sensitive biomolecules from oxidative damage.[11][13]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic System Azide 1-Azido-3,5-dimethylbenzene Cu_Acetylide Copper-Acetylide Intermediate Azide->Cu_Acetylide Reaction Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu_Acetylide CuII CuSO₄ (Cu²⁺) Reducer Sodium Ascorbate CuI Cu⁺ Catalyst Reducer->CuI Reduction CuI->Alkyne Coordination Ligand THPTA/TBTA Ligand Ligand->Cu_Acetylide Stabilization Triazole_Product 1,4-Disubstituted Triazole Cu_Acetylide->Triazole_Product Cycloaddition & Product Release Triazole_Product->CuI Catalyst Regeneration

Caption: The catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: A Practical Guide

The following protocol outlines a general procedure for the CuAAC reaction, which can be adapted for specific applications.

Materials and Reagents
  • 1-Azido-3,5-dimethylbenzene

  • Terminal alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Ligand (e.g., THPTA)

  • Solvents (e.g., DMSO, water, buffer)

Stock Solution Preparation
ComponentStock ConcentrationSolventStorage
Azide 10 mMDMSORoom Temp
Alkyne 10 mMDMSO or Water-20°C
CuSO₄ 20 mMWaterRoom Temp
Ligand (THPTA) 100 mMWaterRoom Temp
Sodium Ascorbate 300 mMWater (Prepare Fresh)N/A

Note: Concentrations are examples and should be optimized for specific reactions.[10][12]

Step-by-Step Reaction Protocol

This protocol is based on a final reaction volume of 200 µL.

  • Prepare Reactant Mix: In a microcentrifuge tube, combine the alkyne-containing molecule and the azide (1-Azido-3,5-dimethylbenzene). For a 1:1.5 molar ratio, you might add 10 µL of 10 mM alkyne and 15 µL of 10 mM azide. Add buffer/water to bring the volume to ~160 µL.

  • Prepare Catalyst Premix: In a separate tube, prepare the copper/ligand catalyst complex. It is critical to add the ligand to the copper sulfate solution before adding the reducing agent.

    • Add 10 µL of 100 mM THPTA solution.[10]

    • Add 10 µL of 20 mM CuSO₄ solution.[10]

    • Vortex briefly to mix. The solution should be a light blue.

  • Add Catalyst to Reactants: Add the 20 µL of the catalyst premix to the reactant tube.

  • Initiate the Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction.[10] The solution will typically turn colorless or pale yellow as Cu(II) is reduced to Cu(I).

  • Incubation: Vortex the mixture briefly. Protect the reaction from light and allow it to proceed at room temperature for 30-60 minutes.[10] Reaction times may vary depending on the substrates.

  • Analysis and Purification: The reaction progress can be monitored by techniques like TLC, LC-MS, or HPLC. The resulting triazole product can often be isolated by simple precipitation or extraction, a key advantage of click chemistry.[4]

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup Stock_Azide Azide Stock Mix_Reactants Combine Azide, Alkyne, & Buffer Stock_Azide->Mix_Reactants Stock_Alkyne Alkyne Stock Stock_Alkyne->Mix_Reactants Stock_Cu CuSO₄ Stock Premix_Catalyst Premix CuSO₄ & Ligand Stock_Cu->Premix_Catalyst Stock_Ligand Ligand Stock Stock_Ligand->Premix_Catalyst Stock_Ascorbate Fresh Ascorbate Stock Initiate Add Ascorbate to Initiate Stock_Ascorbate->Initiate Add_Catalyst Add Catalyst Premix to Reactants Mix_Reactants->Add_Catalyst Premix_Catalyst->Add_Catalyst Add_Catalyst->Initiate Incubate 3. Incubate (RT, 30-60 min) Initiate->Incubate Analyze 4. Analysis (TLC, LC-MS) Incubate->Analyze Purify 5. Purification (Precipitation/Extraction) Analyze->Purify Product Pure Triazole Product Purify->Product

Caption: A typical experimental workflow for a CuAAC reaction.

Applications in Research and Development

The use of 1-Azido-3,5-dimethylbenzene and similar aromatic azides is widespread, reflecting the versatility of the click chemistry platform.

  • Drug Discovery and Medicinal Chemistry: CuAAC is heavily used to create large libraries of novel compounds for biological screening.[] The 1,2,3-triazole core is not just a linker; it is a stable, aromatic, and polar unit that can participate in hydrogen bonding and dipole interactions, often mimicking a peptide bond. By using 1-Azido-3,5-dimethylbenzene, medicinal chemists can introduce a specific lipophilic, aromatic scaffold to probe interactions with target proteins or enzymes.[8]

  • Bioconjugation: This is perhaps the most significant application. Click chemistry allows for the precise and covalent attachment of molecules to biomacromolecules like proteins, peptides, and nucleic acids with minimal disruption to their native structure and function.[14] For example, 1-Azido-3,5-dimethylbenzene could be part of a linker used to attach a fluorescent dye for imaging, or a cytotoxic drug to a tumor-targeting antibody, creating an Antibody-Drug Conjugate (ADC).[15]

  • Materials Science: The robustness and efficiency of the CuAAC reaction are ideal for synthesizing complex polymers and modifying surfaces.[] Aromatic azides can be used to functionalize polymer chains or to graft molecules onto a solid support, creating materials with tailored chemical and physical properties.

  • Chemical Biology: Derivatives of 1-Azido-3,5-dimethylbenzene are used to construct sophisticated molecular tools like photoaffinity probes.[6][16] These probes contain a photoreactive group and can be "clicked" onto a molecule of interest. Upon photoactivation, the probe covalently binds to its biological target, enabling researchers to identify and study complex protein interactions within a cell.

Conclusion

1-Azido-3,5-dimethylbenzene is more than just another chemical reagent; it is a strategic building block that leverages the power and precision of click chemistry. Its defined structure allows researchers to introduce a specific 3,5-dimethylphenyl moiety into a vast array of molecules, from potential drug candidates to complex bioconjugates. The reliability, simplicity, and biocompatibility of the Copper-Catalyzed Azide-Alkyne Cycloaddition ensure that this aromatic azide will continue to be a valuable tool for scientists and professionals pushing the boundaries of chemistry, biology, and medicine.

References

  • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • LOCKSS. (2018, November 30). SYNTHESIS OF DIVERSE 3-AZIDO-5-(AZIDOMETHYL)BENZENE DERIVATIVES VIA FORMAL C–H AZIDATION AND FUNCTIONAL GROUP-SELECTIVE TRANSF. Retrieved from [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • PubChem. 1-Azido-3,5-dimethylbenzene. Retrieved from [Link]

  • Tokyo University of Science. Synthesis of diverse 3-azido-5-(azidomethyl)benzene derivatives via formal C-H azidation and functional group-selective transformations. Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Retrieved from [Link]

  • SYNTHESIS Journal. Aqueous Diazotization of Aromatic Amines with Sodium Nitrite and p-Toluenesulfonic Acid: A Fast and Convenient Entry to Clean Arenediazonium Tosylates and to Their Coupling Products. Retrieved from [Link]

  • Jetir.Org. Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. Retrieved from [Link]

  • Single Use Support. (2023, April 26). Bioconjugates: Examples & Applications. Retrieved from [Link]

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • MDPI. (2025, December 2). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • JBINO. bio conjugation in the pharmaceuticals occurrence, behaviour and applications. Retrieved from [Link]

  • SciSpace. (2011, December 15). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • Isaacs, R. C. A., et al. (2011, March 1). Design, synthesis and SAR of a series of 1,3,5-trisubstituted benzenes as thrombin inhibitors. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Solubility of 1-Azido-3,5-dimethylbenzene in Organic Solvents: A Technical Guide

Abstract This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-azido-3,5-dimethylbenzene, a key intermediate in organic synthesis and drug discovery. In the absence of ext...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-azido-3,5-dimethylbenzene, a key intermediate in organic synthesis and drug discovery. In the absence of extensive published quantitative solubility data, this guide focuses on the theoretical principles governing its solubility in common organic solvents, providing researchers with a robust framework for solvent selection. Furthermore, a detailed, best-practice experimental protocol for the accurate determination of its solubility is presented, with a strong emphasis on the necessary safety precautions for handling this energetic compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility behavior of 1-azido-3,5-dimethylbenzene to facilitate its use in their work.

Introduction: The Role of 1-Azido-3,5-dimethylbenzene in Modern Chemistry

1-Azido-3,5-dimethylbenzene is an aromatic organic compound featuring an azide functional group attached to a dimethyl-substituted benzene ring. The azide group makes it a valuable precursor for the introduction of nitrogen-containing functionalities, such as amines and triazoles, through reactions like the Staudinger ligation and click chemistry.[1] Its application spans various fields, from the synthesis of novel pharmaceuticals to the development of energetic materials.

A fundamental understanding of the solubility of 1-azido-3,5-dimethylbenzene in organic solvents is paramount for its effective utilization. Proper solvent selection is critical for reaction kinetics, purification processes (such as crystallization), and the formulation of products. This guide aims to provide a detailed technical resource on this core topic, empowering researchers to make informed decisions in their experimental design.

Physicochemical Properties of 1-Azido-3,5-dimethylbenzene

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The key properties of 1-azido-3,5-dimethylbenzene are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₉N₃PubChem[2]
Molecular Weight 147.18 g/mol PubChem[2]
XLogP3 3.6PubChem[2]
Appearance Likely a solid at room temperatureInferred from similar compounds

The XLogP3 value of 3.6 indicates that 1-azido-3,5-dimethylbenzene is a relatively nonpolar molecule.[2] This is a crucial parameter for predicting its solubility in various organic solvents based on the "like dissolves like" principle.[3]

Theoretical Framework for Solubility Prediction

The "like dissolves like" principle states that substances with similar polarities are more likely to be soluble in one another.[3] Based on the nonpolar nature of 1-azido-3,5-dimethylbenzene, we can predict its general solubility behavior in different classes of organic solvents.

G cluster_solute 1-Azido-3,5-dimethylbenzene Solute Nonpolar Aromatic Core (Dimethylbenzene) + Moderately Polar Azide Group Nonpolar Nonpolar Solute->Nonpolar High Solubility Expected (van der Waals interactions dominate) PolarAprotic PolarAprotic Solute->PolarAprotic Moderate to Good Solubility Expected (Dipole-induced dipole and dipole-dipole interactions) PolarProtic PolarProtic Solute->PolarProtic Low to Poor Solubility Expected (Solvent's hydrogen bonding network is difficult to disrupt)

Caption: Predicted solubility of 1-azido-3,5-dimethylbenzene in different solvent classes.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Benzene): Due to the predominantly nonpolar character of the dimethylbenzene ring, high solubility is anticipated in these solvents. The primary intermolecular forces at play will be London dispersion forces.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF)): Moderate to good solubility is expected. While the overall molecule is nonpolar, the azide group possesses a dipole moment that can interact favorably with the dipoles of these solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Low solubility is predicted. The strong hydrogen bonding network present in these solvents is difficult for the nonpolar 1-azido-3,5-dimethylbenzene to disrupt.

Experimental Protocol for Quantitative Solubility Determination

The following detailed protocol outlines the "shake-flask" method, a reliable and widely used technique for determining the solubility of a solid in a liquid.[4]

Materials and Equipment
  • 1-Azido-3,5-dimethylbenzene (high purity)

  • Organic solvents of interest (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

G A 1. Preparation of Supersaturated Solution B 2. Equilibration A->B Shake at constant temperature C 3. Separation of Solid and Liquid Phases B->C Allow to settle, then filter D 4. Quantification of Solute C->D Dilute and analyze by HPLC/UV-Vis E 5. Calculation of Solubility D->E Use calibration curve

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Procedure
  • Preparation of Supersaturated Solution:

    • Accurately weigh an excess amount of 1-azido-3,5-dimethylbenzene into a vial. An excess is crucial to ensure that the solution becomes saturated.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Solid and Liquid Phases:

    • After the equilibration period, cease agitation and allow the vial to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm filter. It is critical to avoid aspirating any solid material.

  • Quantification of Solute:

    • Accurately dilute the filtered supernatant with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of 1-azido-3,5-dimethylbenzene in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of 1-azido-3,5-dimethylbenzene in the original saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Safety Considerations for Handling 1-Azido-3,5-dimethylbenzene

Organic azides are energetic compounds and should be handled with caution. While 1-azido-3,5-dimethylbenzene is not a primary explosive, it has the potential to decompose energetically under certain conditions.

  • Avoid Heat, Friction, and Shock: Handle the compound in a well-ventilated fume hood, away from heat sources, and avoid grinding or subjecting it to mechanical shock.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and heavy metals, as these can lead to the formation of highly explosive compounds.

  • Scale of Reactions: It is prudent to work with small quantities of the material whenever possible, especially during initial investigations.

Synthesis of 1-Azido-3,5-dimethylbenzene

1-Azido-3,5-dimethylbenzene can be synthesized from 3,5-dimethylaniline via a diazotization reaction followed by treatment with sodium azide. This is a common and effective method for the preparation of aryl azides.[1][5]

G cluster_reactants Reactants cluster_products Products Aniline 3,5-Dimethylaniline Azide 1-Azido-3,5-dimethylbenzene Aniline->Azide Diazotization followed by Azidation NaNO2 Sodium Nitrite NaNO2->Azide HCl Hydrochloric Acid HCl->Azide NaN3 Sodium Azide NaN3->Azide

Caption: Synthesis pathway for 1-azido-3,5-dimethylbenzene.

A general procedure involves the dropwise addition of an aqueous solution of sodium nitrite to a cooled acidic solution of 3,5-dimethylaniline to form the diazonium salt in situ. This is followed by the addition of an aqueous solution of sodium azide, which displaces the diazonium group to yield the desired product. The product can then be extracted with an organic solvent and purified by column chromatography or crystallization.

Conclusion

This technical guide provides a foundational understanding of the solubility of 1-azido-3,5-dimethylbenzene in organic solvents. While specific quantitative data remains to be extensively published, the theoretical principles and predictive framework presented herein offer valuable guidance for solvent selection. The detailed experimental protocol empowers researchers to accurately and safely determine the solubility of this compound in their laboratories. A thorough understanding of solubility, coupled with the provided synthesis and safety information, will undoubtedly facilitate the broader application of 1-azido-3,5-dimethylbenzene in the advancement of chemical synthesis and drug discovery.

References

  • Kyziol, J.B. and Frej, H. (1988). Substituent effects on physical-properties of substituted azobenzenes. Chemical Papers, 42(4), pp.467-477.
  • Heil, B., Gulyás, H. and Szöllősy, Á. (2024). Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship. International Journal of Molecular Sciences, 25(8), p.4593.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Procedure for solubility testing of NM suspension. (2016). [online] Available at: [Link].

  • Nishiyama, Y., Misawa, Y., Hazama, Y., Onishi, T., Kawai, K., Yasui, Y., Hyodo, K., Itami, K. and Hosoya, T. (2019). SYNTHESIS OF DIVERSE 3-AZIDO-5-(AZIDOMETHYL)BENZENE DERIVATIVES VIA FORMAL C–H AZIDATION AND FUNCTIONAL GROUP-SELECTIVE TRANSF. HETEROCYCLES, 99(2), p.1053.
  • Wang, L., Wang, M., Kang, Y., Zhu, Y., Chang, H. and Liu, N. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules, [online] 28(5), p.2389.
  • Nishiyama, Y., Misawa, Y., Hazama, Y., Onishi, T., Kawai, K., Yasui, Y., Hyodo, K., Itami, K. and Hosoya, T. (2019). Synthesis of diverse 3-azido-5-(azidomethyl)benzene derivatives via formal C-H azidation and functional group-selective transformations. [online] Tokyo University of Science. Available at: [Link].

  • Gámez-Vallejo, S., González-Bello, C. and Laza-Knoerr, A.L. (2020). Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role. Molecules, 25(9), p.2091.
  • Wikipedia. (2023). Azobenzene. [online] Available at: [Link].

  • Barral, K., Moorhouse, A.D. and Moses, J.E. (n.d.). Supporting Information Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. [online] Available at: [Link].

  • Kutonova, K.V., Trusova, M.E., Postnikov, P.S., Filimonov, V.D. and Parello, J. (2013).
  • Libretexts. (2021). 2.2: Solubility Lab. [online] Available at: [Link].

  • Wang, L., Wang, M., Kang, Y., Zhu, Y., Chang, H. and Liu, N. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules, [online] 28(5), p.2389.
  • Thomas, A.W. (2007). Product Class 35: Aryl Azides. [online] Thieme Connect. Available at: [Link].

  • Fischer, N., Karau, F., Lang, A., Nöth, H., Pietschnig, R. and Scherer, O. (2014). Large-Scale Preparation and Usage of Azides. Propellants, Explosives, Pyrotechnics, 39(3), pp.325–333.
  • Fuchter, M.J., Kitching, M.O., Bougault, C. and Jethwa, H. (2019). A combinatorial approach to improving the performance of azoarene photoswitches. Beilstein Journal of Organic Chemistry, 15, pp.2736–2746.
  • Hosoya, T., Misawa, Y., Hazama, Y., Onishi, T., Kawai, K., Yasui, Y., Hyodo, K., Itami, K. and Nishiyama, Y. (2019). Synthesis of Diverse 3-Azido-5-(azidomethyl)benzene Derivatives via Formal C–H Azidation and Functional Group-Selective Transformations. Heterocycles, [online] 99(2), p.1053.
  • Kutonova, K.V., Trusova, M.E., Postnikov, P.S., Filimonov, V.D. and Parello, J. (2013).
  • Wikipedia. (2023). Organic azide. [online] Available at: [Link].

  • PubChem (2024). 1-Azido-3,5-dimethylbenzene. [online] Nih.gov. Available at: [Link].

  • Linke, W.F. and Seidell, A. (1958). Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. [online] Washington.
  • Zhang, C., Wang, Z., Zhao, H., Wang, Y. and Zhou, C. (2017). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 111, pp.247–253.

Sources

Foundational

Stability of Aryl Azides with Methyl Substitutions: A Technical Guide for Researchers

Prepared by: A Senior Application Scientist Introduction Aryl azides are a cornerstone of modern chemical synthesis, finding indispensable roles in pharmaceuticals, materials science, and bioconjugation.[1] Their utility...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Introduction

Aryl azides are a cornerstone of modern chemical synthesis, finding indispensable roles in pharmaceuticals, materials science, and bioconjugation.[1] Their utility is primarily derived from the azide functional group's ability to participate in a diverse range of transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry".[1][2] However, the energetic nature of the azide group necessitates a thorough understanding of its stability to ensure safe and efficient handling. This guide provides an in-depth analysis of the stability of aryl azides, with a particular focus on the influence of methyl substitutions on their thermal and photochemical properties. We will explore the underlying electronic and steric effects that govern their reactivity and provide practical guidance for their synthesis and application.

Core Concepts of Aryl Azide Stability

The stability of an aryl azide is a delicate balance of electronic and steric factors that influence the activation energy required for the extrusion of dinitrogen (N₂) and the formation of a highly reactive nitrene intermediate.[3][4] This decomposition can be initiated either thermally or photochemically.

Thermal Stability: The thermal decomposition of aryl azides is a critical consideration for their synthesis, purification, and storage. The rate of decomposition is highly dependent on the substitution pattern of the aromatic ring. Electron-withdrawing groups generally decrease thermal stability by destabilizing the azide moiety, while electron-donating groups tend to increase it.[5]

Photochemical Stability: Aryl azides are photosensitive and can be decomposed by UV light to generate nitrenes.[6][7][8] This property is harnessed in photoaffinity labeling and surface functionalization.[9] The efficiency of this photochemical decomposition is also influenced by the substituents on the aryl ring.

A crucial safety consideration when working with organic azides is the carbon-to-nitrogen ratio (C/N). A higher C/N ratio generally indicates greater stability. As a guideline, it is recommended that the total number of nitrogen atoms should not exceed the number of carbon atoms.[10]

The Influence of Methyl Substitutions

Methyl groups, being weakly electron-donating and possessing a defined steric footprint, can significantly modulate the stability of aryl azides. Their effect is highly dependent on their position on the aromatic ring (ortho, meta, or para).

Electronic Effects of Methyl Groups

A methyl group can donate electron density to the aromatic ring through two primary mechanisms: the inductive effect and hyperconjugation.[11][12]

  • Inductive Effect (+I): The methyl group, being less electronegative than the sp²-hybridized carbon of the benzene ring, pushes electron density onto the ring, slightly increasing the electron density at the carbon atom attached to the azide group. This can subtly stabilize the azide.

  • Hyperconjugation: This involves the delocalization of sigma-electrons from the C-H bonds of the methyl group into the pi-system of the aromatic ring. This effect is most pronounced when the methyl group is in the ortho or para position, leading to increased electron density at these positions and, by extension, influencing the electronic character of the azide substituent.

The overall electron-donating nature of the methyl group generally leads to a slight increase in the thermal stability of the aryl azide compared to the unsubstituted phenyl azide.

Steric Effects of Methyl Groups

The steric bulk of a methyl group becomes a dominant factor when it is positioned ortho to the azide group.

  • Ortho-Methyl Substitution: An ortho-methyl group can sterically hinder the approach of reagents and can also influence the conformation of the azide group relative to the plane of the aromatic ring. This steric hindrance can have opposing effects. While it might slightly destabilize the ground state of the molecule due to steric strain, it can also increase the activation energy for certain decomposition pathways. Interestingly, some studies have shown that significant steric hindrance from two ortho-substituents can actually enhance the reactivity of aryl azides in catalyst-free 1,3-dipolar cycloadditions.[13] This is attributed to the inhibition of resonance between the azido group and the aromatic ring, which increases the distortability of the azide.[13]

The following table summarizes the expected qualitative effects of methyl substitution on the stability of aryl azides:

Substitution PatternPrimary Electronic EffectPrimary Steric EffectExpected Impact on Thermal Stability
Para-Methyl +I, HyperconjugationMinimalSlight Increase
Meta-Methyl +IMinimalSlight Increase
Ortho-Methyl +I, HyperconjugationSignificantCan be complex; may slightly increase or decrease depending on the reaction
2,6-Dimethyl +I, HyperconjugationVery SignificantCan lead to increased reactivity in certain cycloadditions due to inhibited resonance[13]

Synthesis of Methyl-Substituted Aryl Azides

The most common and robust method for synthesizing aryl azides is the diazotization of the corresponding aniline, followed by treatment with an azide source, typically sodium azide.[1][14][15][16][17][18]

Experimental Protocol: Synthesis of 4-Methylphenyl Azide (p-Tolyl Azide)

Safety Precautions: Organic azides are potentially explosive and should be handled with extreme care.[1] Avoid heat, friction, and shock. Sodium azide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Diazonium salts can be explosive when dry; therefore, they should be generated and used in situ.[1]

Materials:

  • p-Toluidine (4-methylaniline)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve p-toluidine in a mixture of concentrated HCl and water, cooling the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 15-20 minutes at this temperature.

  • In a separate flask, dissolve sodium azide in water and cool the solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, keeping the temperature below 10 °C. Nitrogen gas evolution will be observed.

  • Allow the reaction mixture to stir for an additional hour at room temperature.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Carefully remove the solvent under reduced pressure to obtain the crude 4-methylphenyl azide.

  • If necessary, the product can be purified by column chromatography on silica gel.

Assessing the Stability of Methyl-Substituted Aryl Azides

Several analytical techniques can be employed to quantitatively assess the thermal stability of aryl azides.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the decomposition temperature of energetic materials. The sample is heated at a constant rate, and the heat flow to or from the sample is measured relative to a reference. An exothermic event, such as decomposition, is observed as a peak in the DSC thermogram. The onset temperature of this exotherm is a good indicator of the thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For aryl azides, the loss of N₂ gas upon decomposition results in a significant mass loss. The temperature at which this mass loss begins provides information about the thermal stability of the compound.

Computational Methods

Density Functional Theory (DFT) calculations can provide valuable insights into the stability of aryl azides.[3] By calculating the bond-cleavage energy for the N-N₂ bond, it is possible to predict the relative thermal stabilities of different substituted aryl azides.[3] These computational predictions often correlate well with experimental results obtained from DSC and TGA.[3]

Applications in Drug Development and Bioconjugation

The stability of aryl azides is a critical parameter in their application in drug development and bioconjugation.

  • Click Chemistry: In CuAAC and strain-promoted azide-alkyne cycloaddition (SPAAC), the azide must be stable under the reaction conditions until the desired cycloaddition occurs.[19][20][21] The ability to tune the reactivity and stability of the azide through substitution is crucial for optimizing these reactions for specific applications, such as labeling biomolecules in complex biological systems.[22][23]

  • Staudinger Ligation: This bioorthogonal reaction involves the reaction of an azide with a phosphine.[24][25][26] The stability of the azide is paramount to prevent premature decomposition. The electronic properties of the aryl azide can influence the kinetics of the Staudinger ligation.[24]

The introduction of methyl groups can be used to fine-tune the lipophilicity and steric profile of azide-containing molecules, which can be important for their biological activity and cell permeability.

Visualization of Key Concepts

Synthesis Workflow

G cluster_synthesis Aryl Azide Synthesis cluster_workup Workup & Purification Aniline Methyl-Substituted Aniline Diazonium In situ Diazonium Salt Formation Aniline->Diazonium 1. HCl, NaNO2 2. 0-5°C Azide Aryl Azide Product Diazonium->Azide 1. NaN3 2. <10°C Extraction Solvent Extraction Azide->Extraction Wash Aqueous Wash Extraction->Wash Dry Drying Wash->Dry Purify Purification (optional) Dry->Purify

Caption: General workflow for the synthesis of methyl-substituted aryl azides.

Factors Influencing Stability

G Stability Aryl Azide Stability Electronic Electronic Effects Stability->Electronic Steric Steric Effects Stability->Steric Thermal Thermal Stability Stability->Thermal Photo Photochemical Stability Stability->Photo Inductive +I Effect of Methyl Electronic->Inductive Hyperconjugation Hyperconjugation Electronic->Hyperconjugation Ortho Ortho-Substitution Steric->Ortho

Caption: Key factors governing the stability of methyl-substituted aryl azides.

Conclusion

The stability of aryl azides is a multifaceted property governed by a subtle interplay of electronic and steric effects. Methyl substitutions provide a valuable tool for modulating this stability, thereby fine-tuning the reactivity and handling characteristics of these important chemical entities. A thorough understanding of how the position of a methyl group on the aromatic ring influences the azide's properties is crucial for the safe and effective design of experiments and the development of novel molecules in the fields of drug discovery and materials science. By combining careful experimental design with robust analytical and computational techniques, researchers can confidently harness the power of methyl-substituted aryl azides in their synthetic endeavors.

References

  • Synthesis of Aryl Azides from Anilines: An Application Note and Detailed Protocol - Benchchem.
  • 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles. Journal of Organic Chemistry.
  • Multifluorinated Aryl Azides for the Development of Improved H2S Probes, and Fast Strain‐promoted Azide‐Alkyne Cycloaddition and Staudinger Reactions | Request PDF - ResearchG
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
  • Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC. ACS Macro Letters.
  • Mechanistic Insights into the H2S-Mediated Reduction of Aryl Azides Commonly Used in H2S Detection - PMC. Journal of the American Chemical Society.
  • SYNTHESIS Journal of.
  • Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC. Journal of the American Chemical Society.
  • The Addition of Aryl Azides to Norbornene.
  • Electronic Structure of the Azide Group in 3′-Azido-3′-deoxythymidine (AZT) Compared to Small Azide Compounds - PMC.
  • Enhanced clickability of doubly sterically-hindered aryl azides - PMC. Scientific Reports.
  • Thermal decomposition of methyl azide - ResearchG
  • Computational Exploration of Ambiphilic Reactivity of Azides and Sustmann's Paradigmatic Parabola | The Journal of Organic Chemistry - ACS Public
  • Kinetics of the thermal decomposition of substituted alkyl and aryl azides - Sciact.
  • Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules.
  • Aryl azide synthesis by azidonation, azidation or substitution - Organic Chemistry Portal.
  • Expedient metal-free preparation of aryl aziridines via thermal cycloaddition reactions - RSC Publishing. Green Chemistry.
  • A multiconfigurational self-consistent field study of the thermal decomposition of methyl azide - ResearchG
  • Photochemistry of fluorinated aryl azides in toluene solution and in frozen polycrystals. Journal of the American Chemical Society.
  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry.
  • Azides in the Synthesis of Various Heterocycles - PMC. Molecules.
  • A study on the thermal stability of organic azides | Request PDF - ResearchG
  • One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines - SciELO. Journal of the Brazilian Chemical Society.
  • How does organic structure determine organic reactivity? The effect of ortho-dimethyl groups on the nucleophilic substitution and alkene-forming elimination reactions of ring-substituted cumyl derivatives - Canadian Science Publishing. Canadian Journal of Chemistry.
  • Electronic and Inertial Effects of Methylation on Excited-State Hydrogen Transfer - PMC. The Journal of Physical Chemistry Letters.
  • Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes - RSC Publishing. Chemical Science.
  • A fast and efficient method for the preparation of aryl azides using stable aryl diazonium silica sulfates under mild conditions - ResearchG
  • Azide Group Stability: A Technical Support Guide for Researchers - Benchchem.
  • Electronic Effects and Intermediate Stability A Comprehensive Guide | PDF | Arom
  • Multifluorinated Aryl Azides for the Development of Improved H2 S Probes, and Fast Strain-promoted Azide-Alkyne Cycloaddition and Staudinger Reactions - PubMed. Chemistry – An Asian Journal.
  • Synthesis and applications of aryl azides. (A) Synthetic scheme of aryl...
  • Why is the methyl group electron-donating via the inductive effect?. Chemistry Stack Exchange.
  • Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03510D.
  • Bioorthogonal Chemistry and Its Applications - ACS Publications. Journal of the American Chemical Society.
  • Bioconjugation via azide-Staudinger ligation: an overview. - Semantic Scholar. Chemical Society Reviews.
  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition - MDPI. Molecules.
  • Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles - Semantic Scholar.
  • Taming tosyl azide: the development of a scalable continuous diazo transfer process - Organic & Biomolecular Chemistry (RSC Publishing).
  • Photochemical reactivity of azides | Request PDF - ResearchG
  • Study of photochemical transformations of organic azides by matrix isolation techniques and quantum chemistry - ResearchG
  • Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles - ResearchG

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 1-Azido-3,5-dimethylbenzene from 3,5-dimethylaniline

Abstract & Utility 1-Azido-3,5-dimethylbenzene (also known as 3,5-dimethylphenyl azide) is a critical intermediate in organic synthesis, widely utilized as a precursor for nitrenes in C-H insertion reactions and as a "cl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

1-Azido-3,5-dimethylbenzene (also known as 3,5-dimethylphenyl azide) is a critical intermediate in organic synthesis, widely utilized as a precursor for nitrenes in C-H insertion reactions and as a "click chemistry" partner for constructing 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This protocol details a robust, scalable synthesis starting from 3,5-dimethylaniline using a modified Sandmeyer reaction. The procedure emphasizes safety controls regarding hydrazoic acid (


) generation and provides high-purity isolation without complex chromatography.

Safety Directive: Critical Hazards

WARNING: READ BEFORE PROCEEDING

This protocol involves the handling of organic azides and the in-situ generation of diazonium salts. Strict adherence to safety parameters is mandatory.

Hazard ClassSpecific RiskMitigation Strategy
Explosion Hazard Organic azides can decompose violently under heat, shock, or friction.[1][2]Do not heat above 40°C. Use a blast shield. Store product in the dark at -20°C.
Toxic Gas (

)
Acidification of sodium azide generates hydrazoic acid (

), which is highly toxic and explosive.
Ventilation is non-negotiable. Perform all steps in a high-flow fume hood.
Metal Incompatibility Azides react with heavy metals (Cu, Pb, Hg) to form highly sensitive explosive metal azides.NO METAL SPATULAS. Use only glass, Teflon, or plastic tools.[2] Avoid metal drains.[2][3]
Light Sensitivity Aryl azides degrade to nitrenes under UV/visible light.Wrap reaction vessels in aluminum foil. Work in subdued light.

Reaction Mechanism & Logic

The synthesis proceeds via a two-step one-pot sequence:

  • Diazotization: 3,5-Dimethylaniline is treated with sodium nitrite in hydrochloric acid at low temperature (

    
    ) to form the electrophilic diazonium salt.
    
  • Azidation: The diazonium species undergoes nucleophilic substitution by the azide anion (

    
    ).
    

Senior Scientist Insight: While many protocols add solid


 directly to the acidic diazonium solution, this generates significant 

gas. The protocol below recommends a buffered addition or slow addition strategy to manage gas evolution and maintain pH control, optimizing both safety and yield.

ReactionPathway cluster_mech Mechanism Logic Aniline 3,5-Dimethylaniline (Starting Material) Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium NaNO2, HCl 0°C Azide 1-Azido-3,5-dimethylbenzene (Product) Diazonium->Azide NaN3 - N2 (gas) Mechan Nucleophilic Aromatic Substitution (SN1-like via Diazonium)

Figure 1: Reaction pathway from aniline to aryl azide via diazonium intermediate.

Materials & Equipment

Reagents:

  • 3,5-Dimethylaniline (1.0 equiv)

  • Sodium Nitrite (

    
    ) (1.2 equiv)
    
  • Sodium Azide (

    
    ) (1.3 equiv)
    
  • Hydrochloric Acid (

    
    ), 6M or concentrated
    
  • Sodium Acetate (

    
    ) (Optional, for buffering)
    
  • Solvents: Distilled Water, Diethyl Ether or Ethyl Acetate, Brine.

Equipment:

  • Round-bottom flask (3-neck preferred for venting)

  • Magnetic stir bar (Teflon coated)

  • Ice/Water bath

  • Addition funnel

  • Plastic/Teflon spatula (Crucial)

  • Rotary evaporator with water bath < 30°C

Experimental Protocol

Step 1: Diazotization
  • Dissolution: In a round-bottom flask, dissolve 3,5-dimethylaniline (1.21 g, 10 mmol) in 6M HCl (20 mL) .

    • Note: If the amine hydrochloride salt precipitates, add minimal water or sonicate to ensure a fine suspension.

  • Cooling: Place the flask in an ice-water bath and cool the internal temperature to 0–5°C .

    • Critical: Temperature must remain

      
       to prevent decomposition of the diazonium salt into a phenol.
      
  • Nitrite Addition: Dissolve

    
     (0.83 g, 12 mmol)  in water (5 mL). Add this solution dropwise to the aniline mixture over 10–15 minutes.
    
  • Stirring: Stir the mixture at

    
     for 30–45 minutes. The solution should become clear or slightly yellow.
    
    • Validation: Test the solution with starch-iodide paper. An immediate blue-black color confirms excess nitrous acid (required for complete conversion). If negative, add small aliquots of

      
       until positive.
      
Step 2: Azidation (The Critical Step)

Safety Note: This step releases nitrogen gas (


) and potentially hydrazoic acid (

). Ensure vigorous ventilation.
  • Preparation of Azide: Dissolve

    
     (0.85 g, 13 mmol)  in minimal water (5 mL).
    
  • Buffering (Recommended): To minimize

    
     evolution, slowly add a solution of Sodium Acetate (approx. 2-3 g in water) to the diazonium mixture to raise pH to ~2-3 (check with pH paper), keeping the temperature cold.
    
  • Addition: Add the

    
     solution dropwise to the stirred diazonium mixture at 
    
    
    
    .
    • Observation: Vigorous bubbling (

      
       evolution) will occur. Control addition rate to manage foaming.
      
  • Completion: Once addition is complete, allow the mixture to stir at

    
     for 30 minutes, then remove the ice bath and allow it to warm to room temperature (RT) for 1 hour.
    
Step 3: Workup & Isolation
  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract with Diethyl Ether or n-Hexane (3 x 20 mL) .

    • Why Hexane? Aryl azides are very soluble in non-polar solvents, while impurities often stay in the aqueous phase.

  • Washing: Wash the combined organic layers with:

    • Saturated

      
       (2 x 20 mL) – Neutralizes acid traces (prevents degradation).
      
    • Brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous

    
    .
    
  • Filtration: Filter through a sintered glass funnel or cotton plug.

  • Concentration: Remove solvent under reduced pressure (Rotovap) at Room Temperature (Do not heat water bath > 30°C).

    • Result: The product, 1-Azido-3,5-dimethylbenzene, is obtained as a yellow to orange oil .

Workflow Start Start: 3,5-Dimethylaniline Acidify Dissolve in HCl Cool to 0°C Start->Acidify Diazotize Add NaNO2 (aq) Stir 30 min Acidify->Diazotize Azidate Add NaN3 (aq) Observe N2 evolution Diazotize->Azidate Extract Extract w/ Hexane Wash w/ NaHCO3 Azidate->Extract Dry Dry (MgSO4) & Concentrate (No Heat!) Extract->Dry Product Product: Yellow Oil Dry->Product

Figure 2: Experimental workflow for the synthesis.

Characterization & Data

The product should be analyzed to confirm identity and purity.

TechniqueParameterExpected Value/Observation
Physical State AppearanceYellow to orange oil

NMR
(400 MHz,

)

6.80 (s, 1H, p-ArH)

6.68 (s, 2H, o-ArH)

2.33 (s, 6H,

)

NMR
(100 MHz,

)

139.6 (C-N), 127.1, 117.1, 21.1 (

)
IR Spectroscopy Azide StretchStrong peak at ~2110–2130 cm⁻¹ (Diagnostic)
Yield Typical Range70% – 85%

Data sourced from [1, 2].

Troubleshooting & Optimization

  • Issue: Low Yield / Oiling Out during Diazotization.

    • Cause: Temperature rose above 5°C, causing hydrolysis to the phenol.

    • Fix: Maintain strict temperature control. Ensure efficient stirring.

  • Issue: Product is Dark/Red.

    • Cause: Oxidation or formation of azo-coupling byproducts.

    • Fix: Purify via a short silica gel plug eluting with 100% Hexane. The azide moves with the solvent front; polar impurities stick to the silica.

  • Issue: Incomplete Reaction.

    • Cause: Insufficient nitrite.

    • Fix: Always use starch-iodide paper to confirm excess nitrous acid before adding azide.

References

  • Maiti, D., et al. (2019). "Heteroditopic Ru(II)– and Ir(III)–NHC Complexes with Pendant 1,2,3-Triazole/Triazolylidene Groups." Organometallics, 38(14), 2700–2710.

  • Sadighi, J. P., et al. (2005).[4] "Synthetic and Catalytic Studies of Group 11 N-Heterocyclic Carbene Complexes." MIT DSpace.

  • University of Pittsburgh.[1] (2013). "Safe Handling of Azides."[1][2][3] Safety Manual.

  • Organic Syntheses. "Phenyl Azide."[5] Org.[1][2][5] Synth. 1944, 24, 84.

Sources

Application

Application Note: High-Efficiency CuAAC Reaction Conditions for Sterically Hindered Azides

This guide is structured as a high-level Application Note designed for senior researchers. It synthesizes mechanistic depth with practical, robust protocols.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Application Note designed for senior researchers. It synthesizes mechanistic depth with practical, robust protocols.

Executive Summary

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often termed "robust," yet this reputation falters when applied to sterically hindered substrates (e.g., tertiary azides like adamantyl azide or gem-disubstituted alkynes). Standard protocols utilizing CuSO₄/Ascorbate with simple ligands (like TBTA) frequently result in stalled reactions or copper aggregation.

This guide details the "Steric-Bypass Protocol," a methodology that overcomes kinetic barriers through specific ligand selection (THPTA/BTTAA vs. NHC-Cu), thermodynamic acceleration, and solvent tuning.

Mechanistic Insight: The Steric Bottleneck

To optimize for hindrance, one must understand why the reaction fails. The active catalytic species is not a monomeric copper center but rather a dinuclear copper cluster .

  • σ-Coordination: The first Cu(I) activates the alkyne (forming Cu-acetylide).

  • π-Coordination: A second Cu(I) atom coordinates to the alkyne π-system, lowering the transition state energy.

  • The Barrier: The azide must coordinate to this crowded dinuclear center to form the metallacycle. Steric bulk at the azide

    
    -carbon (e.g., tertiary centers) physically blocks the N1 nitrogen from reaching the inner copper sphere , halting the catalytic cycle.
    
Visualization: The Kinetic Bottleneck

The following diagram illustrates the catalytic cycle and the specific point of failure for hindered substrates.

CuAAC_Mechanism Start Reagents (Azide + Alkyne) Cu_Acetylide σ-Cu-Acetylide (Monomeric) Start->Cu_Acetylide + Cu(I) Dinuclear Dinuclear Cu-Complex (Active Catalyst) Cu_Acetylide->Dinuclear + 2nd Cu(I) Transition Metallacycle Formation (Rate Determining Step) Dinuclear->Transition + Azide (N1 attack) Product 1,2,3-Triazole Product Transition->Product Reductive Elimination StericBlock STERIC CLASH: Bulky R-groups prevent Azide N1 coordination here. StericBlock->Transition

Figure 1: Mechanistic pathway of CuAAC showing the critical dependency on dinuclear copper formation. Steric hindrance prevents the formation of the metallacycle intermediate.

Critical Optimization Parameters

A. Ligand Selection (The Deciding Factor)

For hindered substrates, the ligand must protect the Cu(I) from oxidation while maintaining a "loose" enough coordination sphere to allow bulky substrates to enter.

Ligand ClassSpecific LigandSuitability for Hindered SubstratesNotes
First Gen TBTA LowAvoid. Poor solubility causes precipitation; too sterically crowded for bulky azides.
Water-Soluble THPTA High Recommended. Highly soluble; maintains Cu(I) availability; less sterically demanding than TBTA.
Biocompatible BTTAA Very High Superior kinetics. The "gold standard" for difficult aqueous conjugations.
NHC-Complexes CuCl(TPh) Excellent The "Nuclear Option." N-Heterocyclic Carbenes (NHC) are robust and drive reactions of tertiary azides that fail with N-donor ligands.
B. Catalyst Loading & Source[1][2]
  • Standard: 1 mol% Cu.

  • Hindered: Increase to 5–10 mol% .

  • Source: Generate Cu(I) in situ (CuSO₄ + Ascorbate) for aqueous/alcoholic mixes. Use Cu(MeCN)₄PF₆ or CuBr(PPh₃)₃ for strictly organic solvents (DCM/Toluene).

C. Temperature & Energy

Steric hindrance increases the activation energy (


).
  • Thermal: Heat to 40–60°C .[1]

  • Microwave: 80–100°C for 10–30 mins is often required for tertiary azides (e.g., adamantyl azide).

Experimental Protocols

Protocol A: The "Boosted" Standard (Aqueous/Alcoholic)

Best for: Secondary azides, moderately hindered alkynes, and protein bioconjugation.

Reagents:

  • CuSO₄ Stock: 20 mM in water.

  • Ligand (THPTA or BTTAA) Stock: 50 mM in water.

  • Sodium Ascorbate Stock: 100 mM in water (Freshly prepared).

Procedure:

  • Premix Catalyst: In a separate vial, mix CuSO₄ and Ligand in a 1:2 ratio (e.g., 10 µL Cu + 20 µL Ligand). Incubate for 5 mins. This ensures the active complex forms before exposure to reactants.

  • Reaction Mix: Dissolve Azide (1.0 equiv) and Alkyne (1.2 equiv) in solvent (tBuOH/H₂O 1:1 or DMSO/H₂O).

  • Initiation: Add the Premixed Catalyst (5–10 mol%).

  • Reduction: Add Sodium Ascorbate (20–50 mol%). Note: Higher ascorbate is needed to combat oxidation over longer reaction times.

  • Incubation: Seal under Argon. Heat to 45°C for 4–16 hours.

  • Monitoring: Check via LC-MS. If incomplete after 4h, add fresh Ascorbate.

Protocol B: The "Nuclear Option" (Strictly Organic/Highly Hindered)

Best for: Tertiary azides (e.g., t-butyl, adamantyl), sterically congested scaffolds, and water-sensitive substrates.

Reagents:

  • Catalyst: [Cu(MeCN)₄]PF₆ or (SIMes)CuCl (NHC catalyst).

  • Ligand: TBTA (only if using Cu(I) salt directly) or none if using NHC.

  • Base: 2,6-Lutidine (stabilizes the Cu-acetylide).

Procedure:

  • Setup: Flame-dry a reaction vial and purge with Argon.

  • Solvent: Use degassed DCM or Toluene (non-coordinating solvents often boost kinetics for NHC catalysts).

  • Mix: Add Azide (1.0 equiv), Alkyne (1.5 equiv), and Base (0.1 equiv).

  • Catalyst: Add Cu(I) source (10 mol%).

  • Activation:

    • Method A (Thermal): Stir at 60°C for 12–24 hours.

    • Method B (Microwave): Irradiate at 80°C for 30 mins.

  • Workup: Dilute with EtOAc, wash with aqueous EDTA (to remove Cu), then brine.

Troubleshooting & Optimization Workflow

Optimization_Flow Start Reaction Stalled/Low Yield? Check1 Is the solution turning yellow/green? (Oxidation of Cu) Start->Check1 Action1 Add more Ascorbate Degas thoroughly Check1->Action1 Yes Check2 Is the substrate a Tertiary Azide? Check1->Check2 No Action2 Switch to Protocol B (NHC-Cu or Microwave) Check2->Action2 Yes Check3 Is precipitation occurring? Check2->Check3 No Action3 Switch Ligand: TBTA -> THPTA Add DMSO co-solvent Check3->Action3 Yes

Figure 2: Decision tree for troubleshooting stalled CuAAC reactions involving hindered substrates.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link

  • Diez-Gonzalez, S., & Nolan, S. P. (2008). Stereoselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles using [Cu(NHC)] Catalysts. Angewandte Chemie. Link

  • Nakamura, T., et al. (2011).[2] Copper(I) Isonitrile Complex as a Heterogeneous Catalyst for Azide-Alkyne Cycloaddition in Water. Organic Letters. Link

Sources

Method

Application Note: Optimization of UV Wavelength for Photolysis of Dimethylphenyl Azides

Part 1: Executive Summary Photoaffinity labeling (PAL) is a cornerstone technique for mapping drug-target interactions. While perfluorophenyl azides and benzophenones are common, 2,6-dimethylphenyl azides (DMPA) occupy a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Photoaffinity labeling (PAL) is a cornerstone technique for mapping drug-target interactions. While perfluorophenyl azides and benzophenones are common, 2,6-dimethylphenyl azides (DMPA) occupy a specific niche: they offer a balance between steric protection and reactivity.

The critical operational challenge with DMPA is selecting the optimal UV wavelength. The absorption maximum (


) of the phenyl azide chromophore lies in the deep UV (~250–260 nm), where biological damage is severe. However, the "optimal" wavelength for biological applications is not the wavelength of maximum absorbance, but the wavelength of maximum signal-to-noise ratio —balancing activation efficiency against protein integrity.

Core Directive: For biological samples, 300–365 nm (UV-A/B) is the requisite operational window, despite lower extinction coefficients, to prevent UV-induced denaturation and non-specific crosslinking.

Part 2: Scientific Foundation & Mechanism

The "Dimethyl" Advantage: Steric Steering

Unsubstituted phenyl azides suffer from a major side reaction: ring expansion. Upon irradiation, the singlet nitrene intermediate rearranges into a benzazirine and subsequently a ketenimine (1,2-didehydroazepine). This ketenimine is a long-lived electrophile that reacts with nucleophiles (like solvent amines) rather than inserting into the target protein, leading to high background and low labeling efficiency.

The Role of 2,6-Dimethyl Substitution: The methyl groups at the ortho positions provide steric hindrance that significantly increases the energy barrier for ring expansion. This forces the reaction pathway away from the ketenimine and promotes Intersystem Crossing (ISC) to the Triplet Nitrene . The triplet nitrene is the desired species for robust C-H and N-H insertion.

Spectroscopic Profile
  • 
     Transition:  Strong absorption at ~254 nm .
    
    • Pros: Rapid photolysis (seconds).

    • Cons: High risk of destroying the biological sample (disulfide bond cleavage, tryptophan oxidation).

  • 
     Transition:  Weak absorption tail extending to 300–380 nm .
    
    • Pros: Biocompatible; passes through glass and plastic.

    • Cons: Low extinction coefficient (

      
      ), requiring high-intensity sources or longer exposure.
      
Mechanistic Pathway Diagram

DMPA_Mechanism Azide DMPA (Azide) Ground State Excited Excited Singlet (S1) Azide->Excited hν (UV) SNitrene Singlet Nitrene (¹N) Excited->SNitrene -N₂ TNitrene Triplet Nitrene (³N) SNitrene->TNitrene Intersystem Crossing (ISC) RingExp Benzazirine / Ketenimine SNitrene->RingExp Ring Expansion (Blocked by Methyls) Insertion Target Insertion (C-H / N-H) TNitrene->Insertion Active Labeling SideRxn Nucleophilic Scavenging RingExp->SideRxn Waste Pathway

Caption: 2,6-dimethyl substitution sterically hinders the ring expansion pathway (dotted red), favoring ISC to the Triplet Nitrene for effective target labeling.

Part 3: Optimal Wavelength Selection

The choice of wavelength dictates the experimental setup. Use the table below to select the condition matching your sample type.

ParameterShort Wave (254 nm) Long Wave (300–365 nm)
Primary Application Small molecule synthesis, non-biological surfaces.Live cells, lysates, purified proteins.
Excitation Efficiency High (Minutes).Low (Requires 10–30 mins or high power).
Sample Integrity Poor: DNA damage, protein denaturation.Excellent: Minimal structural damage.
Light Source Low-pressure Hg lamp (Quartz optics required).High-pressure Hg, LED (365 nm), or filtered UV.
Recommendation Avoid for Proteomics. Standard for Photoaffinity Labeling.

Expert Insight: For DMPA, 365 nm is the recommended standard . While the absorption is weak, modern high-power UV LEDs (e.g., >100 mW/cm²) compensate for the low extinction coefficient, allowing efficient photolysis without the damaging effects of 254 nm radiation.

Part 4: Experimental Protocol

Materials & Equipment
  • Probe: 2,6-Dimethylphenyl azide derivatized ligand.

  • Sample: Cell lysate (1 mg/mL) or purified protein.

  • Vessel: 96-well plate (clear bottom) or borosilicate glass vials (filters out <280 nm).

  • Light Source: 365 nm UV LED array (e.g., Stratalinker or handheld high-intensity lamp).

  • Cooling: Ice bath or chilled stage (

    
    ).
    
Step-by-Step Workflow
  • Equilibration (Dark Incubation):

    • Incubate the DMPA probe with the proteome sample for 30–60 minutes at

      
       in the dark.
      
    • Why? Ensures equilibrium binding to the target protein before the reactive species is generated.

  • Preparation for Photolysis:

    • Place samples on ice. Heat is a byproduct of high-intensity irradiation and accelerates protein degradation.

    • If using a lamp with broad emission, use a long-pass filter (e.g., Pyrex or specific 300 nm cutoff) to eliminate stray 254 nm light.

  • Irradiation:

    • Wavelength: 365 nm.[1][2]

    • Distance: 1–5 cm from the source (maximize intensity).

    • Duration:

      • High Intensity LED (>100 mW/cm²): 1–5 minutes.

      • Handheld Lamp (6 Watt): 10–30 minutes.

    • Optimization: Perform a time-course (0, 1, 5, 10, 20 min) and analyze by Western blot or gel fluorescence to find the saturation point where no further labeling occurs.

  • Post-Photolysis Processing:

    • Quench reaction (optional) or proceed directly to Click Chemistry (CuAAC) if the probe contains an alkyne/azide handle.

    • Precipitate proteins (acetone/methanol) to remove excess unreacted probe.

Workflow Diagram

Protocol_Workflow Sample 1. Sample Prep (Lysate + DMPA Probe) Incubate 2. Dark Incubation (30-60 min @ 4°C) Sample->Incubate Setup 3. UV Setup (365 nm Source + Ice Bath) Incubate->Setup Irradiate 4. Photolysis (10-30 min) Setup->Irradiate Activate Click 5. Click Chemistry (Reporter Attachment) Irradiate->Click Covalent Bond Formed Analysis 6. MS / Fluorescence Analysis Click->Analysis

Caption: Standard workflow for photoaffinity labeling using DMPA probes with 365 nm activation.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Labeling Yield Insufficient UV intensity at 365 nm.Decrease distance to lamp; switch to high-power LED; extend time.
High Background Non-specific hydrophobic binding.Include a "competitor" control (excess parent drug) to define specific binding.
Protein Precipitation Heat generation during photolysis.Ensure rigorous cooling (ice bath); pulse the UV (1 min on, 1 min off).
Probe Degradation Ambient light exposure.Handle all DMPA compounds under yellow/red safety lights or low light.

Part 6: References

  • Mechanism of Aryl Azide Photolysis & Ring Expansion Gritsan, N. P., & Platz, M. S. (2006). Photochemistry of Azides: The Azide/Nitrene Interface.[3] Source:

  • Steric Hindrance in 2,6-Dimethylphenyl Azides Li, Y. Z., et al. (1988). 1,2-Didehydroazepines from the photolysis of substituted aryl azides: Analysis of their chemical and physical properties. Source:

  • Protocol for Photoaffinity Labeling Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. Source:

  • Light Sources for Aryl Azides Thermo Fisher Scientific. Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents.[4] Source:

  • Comparison of Photolysis Wavelengths Leyva, E., et al. (2022). Investigation of phenyl azide photochemistry by conventional and time-resolved spectroscopy.[5][6][7] Source:

Sources

Application

Technical Application Note: Precision Generation of Nitrenes from 1-Azido-3,5-dimethylbenzene

Topic: Procedure for nitrene generation from 1-Azido-3,5-dimethylbenzene Content Type: Detailed Application Notes and Protocols Abstract & Scientific Rationale This guide details the controlled generation of 3,5-dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for nitrene generation from 1-Azido-3,5-dimethylbenzene Content Type: Detailed Application Notes and Protocols

Abstract & Scientific Rationale

This guide details the controlled generation of 3,5-dimethylphenyl nitrene from its stable precursor, 1-Azido-3,5-dimethylbenzene. Unlike simple alkyl nitrenes, aryl nitrenes exhibit complex reactivity landscapes defined by the competition between Intersystem Crossing (ISC) to the triplet ground state and Ring Expansion to electrophilic dehydroazepines.

The 3,5-dimethyl substitution pattern provides unique electronic stabilization compared to the parent phenyl nitrene, yet it retains the open ortho positions necessary for ring expansion. Success in utilizing this intermediate—whether for photoaffinity labeling, C-H insertion, or polymer crosslinking—depends entirely on manipulating the reaction conditions (solvent, temperature, wavelength) to favor the specific reactive state (Singlet vs. Triplet) required for the target application.

Critical Safety Protocol (Read Before Experimentation)

Hazard Class: High Energy / Explosion Hazard. 1-Azido-3,5-dimethylbenzene is stable at room temperature but possesses a high nitrogen content.

  • Explosion Risk: Never concentrate reaction mixtures containing the azide to dryness using a rotary evaporator with a water bath >30°C. Use a blast shield.

  • Light Sensitivity: The compound is photosensitive. All manipulations must be performed under amber light or in vessels wrapped in aluminum foil until the photolysis step.

  • Incompatibility: Avoid contact with strong acids (generates hydrazoic acid,

    
    , which is highly toxic and explosive) and transition metals (can form shock-sensitive metal azides).
    

Reaction Mechanism & Pathway Control

Understanding the "Nitrene Fork" is essential for experimental design. Upon irradiation, the azide extrudes


 to form a Singlet Nitrene . This species has two fates:
  • Ring Expansion (Dominant in fluid solution @ RT): Rearranges to a benzazirine and subsequently a ketenimine (didehydroazepine). This species is highly electrophilic and reacts with nucleophiles (amines, thiols).

  • Intersystem Crossing (ISC): Relaxes to the Triplet Nitrene . This species behaves like a diradical, performing H-atom abstraction or dimerizing to form azo compounds.

Visualization: The Nitrene Decision Tree

NitrenePathways Azide 1-Azido-3,5-dimethylbenzene (Precursor) Singlet Singlet Nitrene (¹Ar-N) Azide->Singlet hν (-N₂) Benzazirine Benzazirine (Intermediate) Singlet->Benzazirine Ring Expansion (Fast @ RT) Triplet Triplet Nitrene (³Ar-N) Singlet->Triplet ISC (Cryogenic/Inert) Insertion C-H Insertion Product Singlet->Insertion C-H Insertion Ketenimine Didehydroazepine (Electrophile) Benzazirine->Ketenimine Rearrangement Azepine Azepine Derivative (Nucleophilic Trap) Ketenimine->Azepine + Nucleophile (DEA) Azo Azo Dimer (Ar-N=N-Ar) Triplet->Azo Dimerization

Figure 1: Reaction pathways for 3,5-dimethylphenyl nitrene. Yellow paths indicate the "waste" ring-expansion pathway common in non-cryogenic conditions.

Protocol 1: Synthesis of Precursor (1-Azido-3,5-dimethylbenzene)

Use this protocol if the azide is not purchased commercially. It utilizes a standard diazotization-azidation sequence.

Reagents:

  • 3,5-Dimethylaniline (1.0 eq)

  • Sodium Nitrite (

    
    , 1.2 eq)
    
  • Sodium Azide (

    
    , 1.5 eq)
    
  • Hydrochloric Acid (6M HCl)

  • Urea (catalytic)

Step-by-Step:

  • Diazotization: Dissolve 3,5-dimethylaniline (12.1 g, 100 mmol) in 6M HCl (50 mL) at 0°C in an ice bath. Stir mechanically.

  • Nitrite Addition: Dropwise add a solution of

    
     (8.3 g in 20 mL 
    
    
    
    ) while maintaining temperature <5°C. The solution will turn clear/yellow.
  • Quench Excess Nitrite: After 30 min, add a spatula tip of urea to destroy excess nitrous acid (check with starch-iodide paper; it should stop turning blue).

  • Azidation: Carefully add a solution of

    
     (9.8 g in 30 mL 
    
    
    
    ) dropwise. Caution: Nitrogen gas evolves vigorously.
  • Reaction: Stir for 2 hours at 0°C, then allow to warm to room temperature (RT) for 1 hour.

  • Workup: Extract with diethyl ether (

    
     mL). Wash organic layer with saturated 
    
    
    
    and brine.[1] Dry over
    
    
    .[1]
  • Purification: Concentrate carefully (cold bath). Purify via silica plug filtration (Hexanes) to remove trace aniline.

    • Yield Expectation: 85-95% as a pale yellow oil.

    • Characterization: IR peak at ~2120

      
       (strong, azide).
      

Protocol 2: Photochemical Generation (Standard Method)

This is the primary method for generating nitrenes for labeling or mechanistic studies.

Equipment:

  • Rayonet reactor (300 nm or 350 nm bulbs) OR Medium-pressure Hg lamp with Pyrex filter (cutoff <290 nm).

  • Quartz reaction vessel (for <300 nm) or Pyrex (for >300 nm).

Solvent Selection Guide:

Application Recommended Solvent Mechanism Promoted
C-H Insertion Cyclohexane, Pentane Singlet Nitrene Insertion
Ring Expansion Proof Diethylamine (DEA) Trapping of Ketenimine

| Dimerization (Azo) | Benzene (Inert) | Triplet Nitrene Dimerization |

Step-by-Step Methodology:

  • Preparation (Dark Room): Dissolve 1-Azido-3,5-dimethylbenzene (10-50 mM) in the chosen solvent.

    • Note: For C-H insertion studies, use the substrate as the solvent if possible to maximize yield.

  • Deoxygenation (Critical): Oxygen is a triplet quencher and will react with triplet nitrenes to form nitro compounds.

    • Action: Bubble high-purity Argon through the solution for 15-20 minutes. Seal the vessel with a septum.

  • Irradiation: Place the vessel in the photoreactor.

    • Cooling: If using a high-intensity Hg lamp, use a water-jacketed immersion well to keep the solution at 20-25°C. Heat promotes polymer "tar" formation.

    • Time: Irradiate while monitoring by TLC (disappearance of the non-polar azide spot). Typical times: 30 min to 2 hours depending on intensity.

  • Workup:

    • Evaporate solvent carefully.

    • Analyze crude via 1H-NMR immediately to detect unstable azepines or insertion products.

Experimental Workflow Diagram

PhotoWorkflow Start Start: Azide Solution Deox Deoxygenation (Argon Sparge, 20 min) Start->Deox Irrad Irradiation (300nm) (Water Cooling Active) Deox->Irrad Monitor Monitor: TLC/IR (Loss of ~2120 cm⁻¹) Irrad->Monitor Decision Azide Gone? Monitor->Decision Decision->Irrad No Workup Evaporation & Analysis Decision->Workup Yes

Figure 2: Photolysis workflow ensuring safety and reaction completion.

Protocol 3: Thermolytic Generation

Used for polymer curing or when photo-activation is impossible. Less selective than photolysis.

Parameters:

  • Decomposition Onset: ~145°C (Exothermic).

  • Solvent: High-boiling inert solvents (e.g., o-dichlorobenzene, decalin).

Step-by-Step:

  • Dissolve azide in solvent (0.1 M).

  • Heat to 160°C in a sealed pressure tube (behind a blast shield).

  • Kinetics: The half-life (

    
    ) at 160°C is approximately 10-20 minutes. Run for 5-6 half-lives (approx 2 hours) for complete conversion.
    
  • Note: Thermolysis favors the triplet state equilibrium products (azo dimers and amines via H-abstraction) more than photolysis due to the high energy available for ISC and collisions.

Data Summary: Typical Product Distributions

Based on photolysis in various media.[2]

Solvent SystemMajor ProductYield (Approx.)Mechanistic Insight
Diethylamine (DEA) 3,5-Dimethyl-N,N-diethyl-3H-azepin-2-amine65-80%Trapping of ring-expanded ketenimine.
Cyclohexane N-Cyclohexyl-3,5-dimethylaniline30-50%Singlet C-H insertion (direct).
Benzene (Inert) 3,3',5,5'-Tetramethylazobenzene40-60%Triplet dimerization (slow).
Acetic Acid 2-Acetamido-3,5-dimethylphenol~40%Nucleophilic attack on benzazirine.

References

  • Fundamental Photochemistry: Gritsan, N. P., & Platz, M. S. (2006). Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes.[3][4] Chemical Reviews, 106(9), 3844–3879. Link

  • Ring Expansion Mechanisms: Dunkin, I. R., & Thomson, P. C. (1980). Photo-oxidation of aryl azides in rigid matrices. Journal of the Chemical Society, Chemical Communications, (11), 499-501. Link

  • Synthesis & Safety: Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link

  • Photoaffinity Labeling: Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Mitigating Ring Expansion in Aryl Azide Photolysis

This guide serves as a specialized technical resource for researchers encountering low crosslinking yields or non-specific adducts during aryl azide photolysis. It is written from the perspective of a Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers encountering low crosslinking yields or non-specific adducts during aryl azide photolysis. It is written from the perspective of a Senior Application Scientist to provide actionable, mechanistic, and protocol-driven solutions.

The Core Issue: The "Dehydroazepine Trap"

In photoaffinity labeling and crosslinking, the goal is simple: generate a reactive nitrene that inserts directly into a target C-H or N-H bond. However, standard phenyl azides often fail because of a dominant side reaction: Ring Expansion .

Upon UV irradiation, the aryl azide ejects nitrogen to form a Singlet Nitrene .[1][2][3] While we want this species to insert into the target, it is electronically unstable. It rapidly rearranges into a Benzazirine and then a Ketenimine (Dehydroazepine) . This seven-membered ring is an electrophilic trap that reacts avidly with nucleophiles (like water or buffer amines) rather than your target protein, resulting in "dead" byproducts and low labeling efficiency.

Mechanistic Pathway Visualization

The following diagram illustrates the competition between the desired insertion and the parasitic ring expansion.

ArylAzidePathways Azide Aryl Azide (ArN3) Singlet Singlet Nitrene (1ArN) Azide->Singlet hv (-N2) Triplet Triplet Nitrene (3ArN) Singlet->Triplet ISC Insertion Target Insertion (C-H/N-H Adduct) Singlet->Insertion Desired Path Benzazirine Benzazirine Singlet->Benzazirine Ring Expansion (Fast) Triplet->Insertion Radical Abstraction Ketenimine Ketenimine (Dehydroazepine) Benzazirine->Ketenimine Rearrangement Waste Nucleophile Adduct (Waste Product) Ketenimine->Waste + Nucleophile (e.g., Tris, H2O)

Caption: Figure 1. The "Danger Zone" (Yellow) represents the ring expansion pathway that competes with the desired target insertion (Green). Standard aryl azides favor the red path.

Chemical Solutions: The Fluorine Fix

The most robust solution to ring expansion is not procedural, but chemical. We strongly recommend transitioning to Perfluorophenyl Azides (PFPAs) for critical applications.

Why PFPAs Work

Fluorination, specifically at the ortho positions, creates a high activation barrier for the formation of the benzazirine intermediate.

  • Electronic Stabilization: The electron-withdrawing nature of fluorine stabilizes the nitrene or destabilizes the transition state leading to ring expansion.

  • Result: The singlet nitrene lifetime is extended, allowing it to either undergo C-H insertion or intersystem crossing (ISC) to the triplet state (which does not ring expand).

FeatureStandard Phenyl AzidePerfluorophenyl Azide (PFPA)
Primary Intermediate Singlet Nitrene

Ketenimine
Singlet/Triplet Nitrene
Ring Expansion High (Dominant Pathway)Negligible / Suppressed
C-H Insertion Efficiency Low (due to competition)High
Reactivity Electrophile (seeks nucleophiles)Radical/Insertion (seeks C-H bonds)

Troubleshooting & Optimization Guide

If you cannot switch to PFPAs immediately, or if you are seeing low yields with PFPAs, use this diagnostic guide.

Module A: Buffer & Solvent Compatibility

Q: My reaction mixture turns dark/tarry, and I see no crosslinking. Why? A: You likely have a "Nucleophile Conflict." The ketenimine intermediate reacts faster with primary amines in your buffer than with your target.

  • The Fix: Eliminate Tris , Glycine , and Ammonium buffers.

  • Replacement: Use Phosphate (PBS), HEPES, or MOPS. These are non-nucleophilic at the nitrogen center under physiological conditions.

Module B: Reducing Agents

Q: I see no reaction at all, even after UV exposure. A: Your azide may have been chemically reduced before photolysis.

  • The Cause: Thiols like DTT (Dithiothreitol) or

    
    -Mercaptoethanol  rapidly reduce azides to amines (
    
    
    
    ). Amines are photochemically inert.
  • The Fix: Dialyze samples to remove reducing agents prior to adding the azide probe. If a reducing environment is required for protein stability, use TCEP (Tris(2-carboxyethyl)phosphine), which is less reactive toward azides, though caution is still advised.

Module C: Photolysis Parameters

Q: I am worried about UV damage to my protein. Can I use long-wave UV? A: Yes, but efficiency varies.

  • Standard Azides: Absorb max

    
    250-280 nm.
    
  • PFPAs: Absorb max

    
    250 nm but have a "tail" extending to 300-350 nm.
    
  • Recommendation: Use a high-power UV lamp coupled with a long-pass filter (>300 nm) . This excites the azide (albeit with lower extinction coefficient) while blocking the protein-damaging deep UV (<280 nm). Keep samples on ice to prevent thermal degradation.[1]

Optimized Experimental Protocol

Objective: Crosslinking a bait protein to a prey complex using an NHS-PFPA linker, minimizing side reactions.

Materials
  • Probe: NHS-Perfluorophenyl Azide (dissolved in dry DMSO).

  • Buffer: PBS pH 7.4 (Degassed). NO TRIS.

  • Light Source: Mercury Arc Lamp or UV-LED (300-365 nm).

  • Vessel: Quartz cuvette (glass absorbs UV; plastic blocks it).

Step-by-Step Workflow
  • Probe Preparation (Dark Room):

    • Dissolve PFPA-NHS ester in anhydrous DMSO to 50 mM. Note: Keep desiccated; NHS hydrolyzes in moisture.

  • Conjugation (The "Dark" Step):

    • Incubate Bait Protein (1 mg/mL in PBS) with 10-20 molar excess of Probe for 1 hour at RT.

    • Critical: Remove excess unreacted probe via Desalting Column (e.g., Zeba Spin) equilibrated with PBS. Unreacted probe will compete for light and cause background.

  • Complex Formation:

    • Mix labeled Bait with Prey protein/lysate.[1] Incubate 1 hr to allow binding equilibrium.

  • Photolysis (The "Light" Step):

    • Transfer mixture to a Quartz cuvette.

    • Place on ice.

    • Irradiate at >300 nm for 5–15 minutes.

    • Tip: If using a high-intensity laser, reduce time to seconds to prevent multiphoton damage.

  • Quenching:

    • Add Tris-HCl (pH 8.0) to 50 mM final concentration.

    • Why? Now we want the nucleophile. It quenches any remaining reactive species to prevent post-photolysis non-specific binding.

Decision Logic for Troubleshooting

Troubleshooting Start Low Crosslinking Yield? CheckBuffer Is Buffer Tris/Glycine? Start->CheckBuffer ChangeBuffer Switch to PBS/HEPES CheckBuffer->ChangeBuffer Yes CheckRed Are Thiols (DTT) present? CheckBuffer->CheckRed No RemoveRed Dialyze/Switch to TCEP CheckRed->RemoveRed Yes CheckAzide Is it a simple Phenyl Azide? CheckRed->CheckAzide No SwitchPFPA Switch to PFPA CheckAzide->SwitchPFPA Yes (Ring Expansion Risk) CheckLamp Check Lamp Wavelength (<300nm damages protein) CheckAzide->CheckLamp No (Already PFPA)

Caption: Figure 2. Diagnostic workflow for identifying the root cause of PAL failure.

References

  • Schnapp, K. A., et al. (1993). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry, 4(2), 172-177. Link

  • Liu, L. H., & Yan, M. (2010).[4] Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis.[4][5] Accounts of Chemical Research, 43(11), 1434–1443. Link

  • Gritsan, N. P., & Platz, M. S. (2001).[6] A Laser Flash Photolysis and Quantum Chemical Study of the Fluorinated Derivatives of Singlet Phenylnitrene. Journal of the American Chemical Society, 123(9), 1951-1962.[6] Link

  • Thermo Fisher Scientific. (n.d.). Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Technical Note. Link

  • Brunner, J. (1993). New Photolabeling and Crosslinking Methods.[7] Annual Review of Biochemistry, 62, 483-514. Link

Sources

Optimization

Technical Support Center: Photoaffinity Labeling (PAL) Troubleshooting

Introduction: Managing Expectations Welcome to the PAL Support Center. If you are here, you are likely seeing faint bands on a Western blot or sparse spectral counts in MS data.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Managing Expectations

Welcome to the PAL Support Center. If you are here, you are likely seeing faint bands on a Western blot or sparse spectral counts in MS data.

First, a reality check: Photoaffinity labeling is an inherently low-yield process. Unlike electrophilic activity-based probes (which can achieve >50% occupancy), PAL crosslinking yields typically range from 1% to 10% . The reactive intermediates (carbenes, nitrenes, diradicals) are short-lived and often quenched by solvent (water) faster than they can insert into the target protein.

Your goal is not 100% conversion; your goal is Signal-to-Noise (S/N) sufficient for confident identification. This guide focuses on maximizing that ratio.

Part 1: The Probe & Photochemistry (The "Warhead")

Issue: "I am using an aryl azide probe and seeing no signal."

Diagnosis

You are likely using outdated chemistry. Aryl azides require short-wavelength UV (<300 nm) which damages proteins, or they suffer from "nitrene rearrangement," where the reactive intermediate stabilizes itself into an unreactive ketenimine rather than crosslinking to your protein.

Solution: Select the Correct Photophore

Switch to Aliphatic Diazirines or Benzophenones . Use the table below to select the right tool for your binding pocket.

FeatureAliphatic Diazirine (Recommended)Benzophenone (Robust Alternative)Aryl Azide (Legacy)
Reactive Species Carbene (Singlet)Triplet DiradicalNitrene
Activation ~365 nm (Safe for proteins)350–360 nm (Safe for proteins)<300 nm (Damaging)
Mechanism Fast C-H insertion (< 1 ns).H-abstraction. Reversible excitation.[1]Nucleophilic attack.
Steric Bulk Small (Minimally perturbs binding).Bulky (Can block binding).Medium.
Crosslinking Yield Moderate. Quenched by water.High . Can cycle excitation until it binds.[1]Low. Prone to rearrangement.
Best For Small molecule inhibitors; tight pockets.Peptides; protein-protein interactions.Not recommended.

Expert Insight: If your ligand is small (<500 Da), Diazirine is the gold standard because it mimics a methyl group sterically. If you have a large peptide ligand and low yield, switch to Benzophenone ; its "reversible excitation" loop allows the molecule to relax and re-excite until it finds a target C-H bond, often resulting in higher yields [1].

Part 2: The Irradiation Protocol (The "Event")

Issue: "My protein precipitates after UV, or I see a smear."

Diagnosis

UV-induced aggregation. You are likely heating your sample or using a broad-spectrum lamp that emits damaging UV-B/UV-C (<300 nm).

Troubleshooting Protocol
  • Wavelength Match: Ensure your light source peaks at 365 nm . Use a long-pass filter to block <300 nm light.

  • Cold Chain: ALWAYS perform irradiation on ice or in a cold room (4°C).

  • Time Course Optimization: Do not arbitrarily pick "10 minutes." Perform a time-course experiment (1, 3, 5, 10, 20 mins).

    • Result: Signal often plateaus at 5–10 mins. Beyond this, protein degradation reduces the specific signal.

  • Sample Depth: UV light penetrates poorly.

    • Correct: Irradiate in an open 96-well plate or minimal volume in a clear tube (top-down).

    • Incorrect: Irradiating a large volume in a thick plastic tube from the side.

Workflow Visualization

PAL_Workflow Start Equilibration (Ligand + Protein) UV UV Irradiation (365nm, 4°C) Start->UV 30 min incubation Quench Solvent Quenching (H2O reaction) UV->Quench Off-pathway (90% of probe) Insert Covalent Bond (Crosslinking) UV->Insert Successful Hit Analysis Western/MS Readout Quench->Analysis Background Noise Click Click Chemistry (If Two-Step) Insert->Click Click->Analysis

Figure 1: The PAL Workflow. Note that "Solvent Quenching" is the dominant pathway, explaining inherently low yields.

Part 3: Detection & Click Chemistry (The "Readout")

Issue: "I am using a two-step probe (Alkyne tag), but I see nothing after the Click reaction."

Diagnosis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) failed. This is the most common failure point in two-step PAL.

FAQ: Optimizing the Click Reaction

Q: My protein disappears after the Click reaction. A: Copper is oxidizing and precipitates proteins.

  • Fix: Use THPTA or TBTA ligands to complex the copper.

  • Fix: Keep the final Cu concentration < 1 mM.

  • Fix: Ensure EDTA is NOT present in your lysis buffer (it strips the copper).

Q: Should I use Ascorbate or TCEP? A: Use Sodium Ascorbate (freshly prepared). TCEP can reduce azides to amines, killing the reaction before it starts.

Q: How do I know if the Click worked? A: Run a positive control: Spike in a known biotin-azide and a known alkyne-protein (e.g., BSA-alkyne) to verify your reagents are active.

Part 4: Specificity & Controls (Advanced Troubleshooting)

Issue: "I have a signal, but it looks like everything is labeled."

Diagnosis

Nonspecific Hydrophobic Binding. Photo-probes are greasy. They stick to membranes and hydrophobic pockets (like Albumin) without specific affinity.

The "Gold Standard" Validation Protocol

You cannot trust a band unless you can compete it away.

  • The Competition Assay:

    • Sample A: Protein + Photo-Probe (1 µM).

    • Sample B (Control): Protein + Photo-Probe (1 µM) + Parent Ligand (50–100 µM) .

    • Success: Band intensity in Sample B decreases significantly (>50%) compared to Sample A.

    • Failure: Band intensity is identical. This indicates nonspecific labeling [2].

  • Double-Click Control (For MS):

    • If doing Mass Spec, use "Light" and "Heavy" cleavable linkers (isoTOP-ABPP) to quantitatively filter out background binders that label 1:1 in both conditions [3].

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Low/No Signal Check_UV Check UV Source Is it 365nm? Problem->Check_UV Check_Chem Check Probe Type Is it Aryl Azide? Check_UV->Check_Chem Yes Fix_UV Use 365nm LED + Filters Check_UV->Fix_UV No (<300nm) Check_Click Check Click Rxn Did +Control work? Check_Chem->Check_Click No (It's Diazirine) Switch_Diazirine Switch to Aliphatic Diazirine Check_Chem->Switch_Diazirine Yes Optimize_Click Fresh Ascorbate Use THPTA Check_Click->Optimize_Click No Increase_Conc Increase Probe Conc. (Check Solubility) Check_Click->Increase_Conc Yes

Figure 2: Systematic troubleshooting flow for low efficiency.

References

  • Mackinnon, A. L., & Taunton, J. (2009). Target Identification by Diazo-Transfer Photoaffinity Labeling. Current Protocols in Chemical Biology.

  • Smith, E., & Collins, I. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification.[2][3] Future Medicinal Chemistry.

  • Weerapana, E., et al. (2010).[4] Quantitative reactivity profiling predicts functional cysteines in proteomes.[4] Nature.

  • Dubois, P., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols.

Sources

Troubleshooting

Storage stability of 1-Azido-3,5-dimethylbenzene in solution vs solid

Welcome to the technical support center for 1-Azido-3,5-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage and ha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Azido-3,5-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage and handling of this energetic compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the safe and effective use of 1-Azido-3,5-dimethylbenzene in your experiments.

Introduction to the Stability of 1-Azido-3,5-dimethylbenzene

1-Azido-3,5-dimethylbenzene is an aryl azide, a class of compounds known for their utility in bioconjugation, cross-linking, and as precursors for nitrogen-containing heterocycles. However, the azide functional group is energetic and can undergo decomposition, which is sensitive to heat, light, and pressure.[1][2] Understanding the stability of this compound in both solid and solution forms is paramount for experimental success and, most importantly, for laboratory safety.

For 1-Azido-3,5-dimethylbenzene (C8H9N3), the carbon-to-nitrogen ratio is approximately 2.67. This value places it in a category of organic azides that can be isolated, but require careful handling and storage.[3][4] The "Rule of Six," which suggests at least six carbon atoms per energetic group to render the compound relatively safe, is also satisfied.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 1-Azido-3,5-dimethylbenzene?

A1: The stability of 1-Azido-3,5-dimethylbenzene is primarily influenced by:

  • Temperature: As an energetic compound, its decomposition is accelerated at elevated temperatures. Thermal decomposition typically involves the loss of nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[5][6]

  • Light: Photochemical decomposition can also occur, leading to the formation of the nitrene intermediate.[1][7]

  • Physical State: The stability profile differs between the solid state and when it is in solution.[7]

  • Presence of Incompatible Materials: Contact with acids, heavy metals, and certain solvents can lead to rapid and dangerous decomposition.[1][8]

Q2: Which is more stable for long-term storage: solid 1-Azido-3,5-dimethylbenzene or a solution?

A2: For long-term storage, a solution of 1-Azido-3,5-dimethylbenzene is generally recommended over the solid form. Storing energetic compounds as solutions dilutes their energy content, reducing the risk of explosive decomposition. It is advisable to store it as a solution at a concentration not exceeding 1 M.[1][3]

Q3: What are the recommended storage conditions for a solution of 1-Azido-3,5-dimethylbenzene?

A3: Solutions of 1-Azido-3,5-dimethylbenzene should be stored at low temperatures, typically in a refrigerator or freezer (-18 °C is often recommended).[1][8] The solution should be kept in a tightly sealed, amber-colored container to protect it from light.[1][3]

Q4: Are there any solvents I should avoid when preparing solutions of 1-Azido-3,5-dimethylbenzene?

A4: Absolutely. Halogenated solvents such as dichloromethane (DCM) and chloroform must be avoided.[1][9] These solvents can react with azides to form extremely unstable and explosive di- and tri-azidomethane.[1][9]

Q5: How can I tell if my sample of 1-Azido-3,5-dimethylbenzene has started to decompose?

A5: Signs of decomposition can include:

  • Gas Evolution: The liberation of nitrogen gas from a solution is a clear indicator of decomposition.[9]

  • Color Change: The formation of polymeric byproducts can sometimes lead to a change in the color of the solution.

  • Inconsistent Experimental Results: A common sign of degradation is a decrease in the yield or failure of reactions where the azide is a key reagent.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no yield in a reaction involving 1-Azido-3,5-dimethylbenzene. Decomposition of the azide before or during the reaction.- Prepare fresh solutions of the azide before use.- Analyze the purity of the stock solution using ¹H NMR or GC before the experiment.- Keep the reaction temperature as low as feasible.[9]
Gas evolution observed from a stored solution. Thermal or photochemical decomposition.- Immediately cool the solution in an ice bath.- Ensure the solution is protected from light.- If significant gas evolution is observed, consider quenching the azide solution for safe disposal.[9]
Inconsistent results between experiments. Variable stability of the azide in the chosen solvent under reaction conditions.- Perform a stability study of the azide in the specific solvent at the reaction temperature by monitoring its concentration over time using ¹H NMR or HPLC.- Consider using a freshly prepared solution for each experiment.[9]

Experimental Protocols

Protocol 1: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for analyzing the thermal stability and decomposition characteristics of 1-Azido-3,5-dimethylbenzene.

Materials:

  • 1-Azido-3,5-dimethylbenzene sample (1-3 mg)

  • Aluminum DSC pans and lids

  • Differential Scanning Calorimeter (DSC)

  • Microbalance

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of 1-Azido-3,5-dimethylbenzene into an aluminum DSC pan.[10]

  • Instrument Setup: Purge the DSC instrument with an inert gas (e.g., nitrogen) at a constant flow rate.[10]

  • Temperature Program: Heat the sample at a constant rate (e.g., 5 or 10 °C/min) over a defined temperature range.[10]

  • Data Analysis: Analyze the resulting DSC curve to determine the onset temperature of the exothermic decomposition peak and the integrated area of the peak, which corresponds to the enthalpy of decomposition.[10]

Protocol 2: Monitoring Solution Stability using ¹H NMR Spectroscopy

This method is suitable for determining the concentration of 1-Azido-3,5-dimethylbenzene in a deuterated solvent over time.

Materials:

  • 1-Azido-3,5-dimethylbenzene

  • Deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Solution Preparation: Prepare a solution of 1-Azido-3,5-dimethylbenzene in the chosen deuterated solvent with a known concentration of an internal standard.

  • Initial Measurement: Acquire a ¹H NMR spectrum of the freshly prepared solution at time t=0.

  • Incubation: Store the NMR tube under the desired conditions (e.g., room temperature, 40°C).

  • Time-point Measurements: Acquire ¹H NMR spectra at regular time intervals (e.g., every 24 hours).[9]

  • Data Analysis:

    • For each spectrum, integrate the peaks corresponding to 1-Azido-3,5-dimethylbenzene and the internal standard.

    • Calculate the relative concentration of the azide at each time point by comparing its integral to the integral of the internal standard.[9]

    • Plot the concentration of 1-Azido-3,5-dimethylbenzene versus time to determine the decomposition rate.[9]

Visual Diagrams

Storage_Decision_Tree start Storage of 1-Azido-3,5-dimethylbenzene short_term Short-term Storage (< 1 week) start->short_term long_term Long-term Storage (> 1 week) start->long_term solid_storage Solid Form (If necessary) short_term->solid_storage solution_storage Solution Form (Recommended) short_term->solution_storage long_term->solution_storage storage_conditions Store at -18°C In dark (amber vial) Away from incompatible materials solid_storage->storage_conditions solution_details Concentration < 1M In a non-halogenated solvent solution_storage->solution_details solution_details->storage_conditions

Caption: Decision tree for the storage of 1-Azido-3,5-dimethylbenzene.

Degradation_Pathway cluster_main ArylAzide 1-Azido-3,5-dimethylbenzene Stimulus Heat (Δ) or Light (hν) Nitrene Aryl Nitrene Intermediate ArylAzide->Nitrene Nitrogen N₂ Gas ArylAzide->Nitrogen Stimulus->Nitrene - N₂ Products Decomposition Products (e.g., Amines, Azo compounds, Polymers) Nitrene->Products

Caption: General degradation pathway of aryl azides.

References

  • Safe Handling of Azides. (2013, February 1). University of Pittsburgh Environmental Health and Safety. Retrieved from [Link]

  • Standard Operating Procedure: Sodium Azide and Organic Azides. UC Santa Barbara Environmental Health & Safety. Retrieved from [Link]

  • Azides. (2022, May 18). University of Victoria Occupational Health, Safety & Environment. Retrieved from [Link]

  • Information on Azide Compounds. Stanford University Environmental Health & Safety. Retrieved from [Link]

  • Azide Compounds. Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Smith, P. A. S., & Boyer, J. H. (1951). The Thermal Decomposition of Aryl Azides. Journal of the American Chemical Society, 73(6), 2626–2631. Retrieved from [Link]

  • Spagnolo, P., & Zanirato, P. (1978). Thermal decomposition of aromatic azides. Formation of phenazines and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 3375-3377. Retrieved from [Link]

Sources

Optimization

Purification of 1-Azido-3,5-dimethylbenzene from reaction mixtures

Technical Support Center: Purification of 1-Azido-3,5-dimethylbenzene Case ID: AZ-35DMB-PUR Status: Open Priority: High (Energetic Material Hazard) Assigned Specialist: Senior Application Scientist, Process Chemistry Div...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Azido-3,5-dimethylbenzene

Case ID: AZ-35DMB-PUR Status: Open Priority: High (Energetic Material Hazard) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Overview

Welcome to the technical support hub for 1-Azido-3,5-dimethylbenzene (also known as 3,5-dimethylphenyl azide).[1] This guide addresses the purification, stability, and handling of this specific aryl azide.

Compound Profile:

  • Structure: Benzene ring with an azide group (-N₃) at position 1 and methyl groups at positions 3 and 5.[1]

  • Physical State: Typically a pale yellow to orange oil at room temperature.[1]

  • Primary Hazards: Energetic decomposition (heat/shock sensitive), photolytic instability (light sensitive).

Module 1: Safety & Stability (Critical)

WARNING: Before attempting purification, you must validate the stability of your specific scale.

The "Rule of Six" vs. C/N Ratio

Researchers often ask if this compound is safe to isolate. We evaluate this using two standard heuristics:

  • The Rule of Six: Does the molecule have at least 6 carbons per energetic group?

    • Result: Yes. (8 carbons / 1 azide = 8).

    • Implication: It passes the basic dilution test, suggesting it is relatively stable compared to smaller azides.

  • C/N Ratio: Is (Carbon + Oxygen) / Nitrogen ≥ 3?

    • Calculation: (8 Carbons + 0 Oxygens) / 3 Nitrogens = 2.66 .[1]

    • Result: FAIL. It falls below the safety threshold of 3.

    • Expert Insight: While the "Rule of Six" suggests safety, the C/N ratio indicates this compound is energetic .[2] You can isolate it, but you must never subject it to distillation or high heat. Store in quantities < 5g if possible.

Storage Protocols
  • Light: Store in amber vials wrapped in foil. Aryl azides degrade to nitrenes under UV/visible light, turning the oil dark brown/black.

  • Temperature: Store at -20°C.

  • Atmosphere: Inert gas (Argon/Nitrogen) is recommended but not strictly required for short-term storage.[1]

Module 2: Purification Workflow

User Question: "I have synthesized 1-Azido-3,5-dimethylbenzene via diazotization of 3,5-dimethylaniline. The crude is dark. Can I distill it?"

Support Answer: ABSOLUTELY NOT. Distillation of aryl azides poses a severe explosion risk.[1] You must use the following liquid-phase purification strategy.

Step 1: The "Chemical Wash" (Removing Starting Material)

The most common impurity is unreacted 3,5-dimethylaniline. Since the product is neutral and the impurity is basic, we use an acid wash.

  • Dissolve: Dilute crude reaction mixture in Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ).
  • Acid Wash: Wash the organic layer twice with 10% HCl (aq) .

    • Mechanism:[1][2][3][4] This protonates the unreacted aniline, turning it into the water-soluble anilinium salt (

      
      ).[1] The azide remains in the organic layer.
      
  • Neutralization: Wash the organic layer with Saturated

    
     (to remove acid traces) and then Brine.
    
  • Dry: Dry over

    
     and filter.
    
  • Concentrate: Remove solvent via rotary evaporation at < 30°C (water bath). Do not heat to dryness under high vacuum for extended periods.

Step 2: Column Chromatography (The Polishing Step)

If the acid wash does not yield sufficient purity (checked via TLC), proceed to silica gel chromatography.

  • Stationary Phase: Silica Gel 60.[1]

  • Mobile Phase: Aryl azides are much less polar than their amine precursors.[1]

    • Start: 100% Hexanes (or Pentane).

    • Gradient: Slowly increase to 98:2 or 95:5 Hexanes:EtOAc.[1]

  • TLC Visualization: UV active. The azide spot travels high (Rf ~0.6–0.8 in 5% EtOAc/Hexane).

Module 3: Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Product is turning black/brown PhotodecompositionThe azide is losing

to form a reactive nitrene, which polymerizes.[1] Action: Purify immediately via a short silica plug and store in the dark.
NMR shows broad peaks at ~3.5 ppm Residual AnilineThe acid wash was insufficient. Action: Redissolve in ether and wash again with 1M HCl.
Solid precipitate forms during storage Decomposition or ImpurityIf the oil solidifies into crystals, it might be pure (low melting point). If it forms an amorphous solid, it is likely polymerizing. Action: Check NMR.
Explosion/Pop during concentration Bath temp too highAction: Never exceed 30°C on the rotovap.[1] Ensure the system is under good vacuum so heat isn't needed.[1]

Module 4: Characterization (Quality Control)

User Question: "How do I confirm I have the product and not the starting material?"

Support Answer: Use


 NMR and IR. The symmetry of the molecule provides a distinct signature.

Expected


 NMR Data (

, 400 MHz):
  • Symmetry: The molecule has a plane of symmetry through the C1-C4 axis.[1]

  • Methyl Groups: A strong singlet integrating to 6H at approximately

    
     2.30 ppm .[1]
    
  • Aromatic Protons:

    • Position 4 (Para): One singlet (or broad singlet) integrating to 1H at approx

      
       6.75 ppm .
      
    • Positions 2,6 (Ortho): One singlet integrating to 2H at approx

      
       6.65 ppm .
      
    • Note: The chemical shifts may vary slightly (

      
       0.1 ppm) depending on concentration, but the 2:1 ratio of aromatic protons  and the 6H methyl singlet  are diagnostic.
      
    • Differentiation: The starting aniline would show broad

      
       protons (variable, ~3.5 ppm) and slightly more upfield aromatic protons due to the stronger donating effect of 
      
      
      
      vs
      
      
      .[1]

Expected IR Spectrum:

  • Diagnostic Peak: A strong, distinct absorption at ~2100–2130 cm⁻¹ (Azide asymmetric stretch). This peak is absent in the starting aniline.[1]

Module 5: Workflow Visualization

The following diagram illustrates the decision logic for purifying 1-Azido-3,5-dimethylbenzene safely.

PurificationWorkflow Start Crude Reaction Mixture (Azide + Aniline + Salts) Extraction Liquid-Liquid Extraction (Et2O or EtOAc) Start->Extraction AcidWash Wash with 10% HCl (Removes Aniline) Extraction->AcidWash Organic Layer Neutralize Wash with NaHCO3 & Brine Dry (MgSO4) AcidWash->Neutralize TLC Check TLC (Single Spot?) Neutralize->TLC Silica Silica Gel Chromatography (100% Hexanes -> 5% EtOAc) TLC->Silica No (Impurities) Concentrate Concentrate < 30°C (NO DISTILLATION) TLC->Concentrate Yes (Pure) Silica->Concentrate Storage Store: Amber Vial, -20°C (Protect from Light) Concentrate->Storage

Caption: Figure 1. Purification logic flow for 1-Azido-3,5-dimethylbenzene, emphasizing the removal of aniline via acid wash and the prohibition of distillation.

References

  • Safety of Organic Azides (Rule of Six & C/N Ratio)

    • Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[5] Angewandte Chemie International Edition, 2005, 44(33), 5188–5240.

    • Source:[Link]

  • Handling Guidelines (UC Berkeley/EHS)

    • "Safe Handling of Organic Azides."[6] University of California, Santa Barbara / Berkeley EHS.

    • Source:[Link]

  • Synthesis & Characterization (General Aryl Azide Protocols)

    • Smith, P. A. S., et al. "Phenyl Azide." Organic Syntheses, Coll. Vol. 3, p.710 (1955); Vol. 31, p.14 (1951).
    • Source:[Link] (Analogous procedure).

  • Physical Properties & Safety Data

    • PubChem Compound Summary for 1-Azido-3,5-dimethylbenzene.[1]

    • Source:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Azide-Labeled Peptides

Introduction: The Power of the Azide Handle The azide functional group has become a cornerstone of chemical biology and proteomics. Its small size, metabolic stability, and bioorthogonal reactivity make it an ideal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the Azide Handle

The azide functional group has become a cornerstone of chemical biology and proteomics. Its small size, metabolic stability, and bioorthogonal reactivity make it an ideal chemical handle for a vast array of applications, including metabolic labeling of newly synthesized proteins, mapping protein-protein interactions through cross-linking, and identifying drug targets.[1][2] The azide's true power lies in its ability to undergo highly specific and efficient chemical reactions, such as the Staudinger ligation and azide-alkyne cycloadditions ("click chemistry"), allowing for the selective enrichment and identification of tagged biomolecules from complex biological systems.[1][3]

However, the very properties that make the azide group a superb chemical handle also present unique challenges for mass spectrometry analysis. This guide will compare the primary strategies for characterizing these modified peptides, providing the technical insights and field-proven protocols necessary to navigate these challenges effectively.

The Challenge: Direct Mass Spectrometry of Azide-Labeled Peptides

Direct analysis of azide-containing peptides by mass spectrometry is often complicated by the inherent lability of the azide group under typical ionization and fragmentation conditions.

In-Source Instability: The azide moiety (-N₃) is prone to fragmentation upon ionization, primarily through the neutral loss of a dinitrogen molecule (N₂), resulting in a mass decrease of 28.01 Da. In matrix-assisted laser desorption/ionization (MALDI), this can manifest as in-source decay (ISD), where fragmentation occurs rapidly in the ion source before ion extraction.[4][5][6] This neutral loss can complicate spectral interpretation by generating a secondary peak for the peptide of interest, potentially reducing the signal intensity of the primary precursor ion selected for tandem MS (MS/MS).

Reductive Side Reactions: A more problematic side reaction is the reduction of the azide to a primary amine (-NH₂), which results in a mass decrease of 26 Da.[2] This conversion can occur during sample preparation, particularly during the trifluoroacetic acid (TFA)-mediated cleavage of peptides from a solid support if inappropriate thiol-based scavengers like 1,2-ethanedithiol (EDT) are used.[7] This unintended modification is difficult to distinguish from a naturally occurring amine, compromising data integrity.

Due to these significant challenges, direct MS analysis is often unreliable. The most robust and widely accepted approach involves chemical derivatization of the azide group prior to MS analysis to form a more stable, readily characterizable product.

Derivatization Strategies for Robust MS Characterization

Chemoselective ligation reactions transform the labile azide into a stable structure, often incorporating an affinity tag (like biotin) for enrichment and a reporter group that produces diagnostic fragment ions in MS/MS.[3] The two preeminent strategies for this are the Staudinger Ligation and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strategy 1: Staudinger Ligation

The Staudinger ligation is a metal-free reaction between an azide and a triarylphosphine.[] The reaction proceeds through an aza-ylide intermediate, which rearranges in aqueous solution to form a stable amide bond.[3][9] Phosphine reagents are engineered with an ortho-ester group to efficiently trap the intermediate, ensuring high yields.[2]

Advantages:

  • Biocompatibility: As a metal-free reaction, it is highly compatible with live-cell labeling and complex biological lysates where metal ions could be toxic or interfere with downstream processes.[3]

  • Cleanliness: The reaction is highly specific with minimal byproducts, often resulting in cleaner samples for MS analysis. Several studies suggest it is better suited for enriching cross-linked peptides due to fewer issues with sample handling compared to copper-catalyzed methods.[10][11]

MS/MS Behavior: The resulting amide-linked product is stable in the mass spectrometer. Fragmentation patterns are predictable, following standard peptide backbone cleavage rules (b- and y-ions).[12] If the phosphine reagent contains an affinity tag like biotin, characteristic fragment ions from the tag can be observed, aiding in the confident identification of the modified peptide.[1]

Strategy 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click Chemistry" typically refers to the Cu(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole ring.[1] This reaction is exceptionally efficient and has been widely adopted in proteomics workflows.[13]

Advantages:

  • High Efficiency & Speed: The reaction kinetics are extremely favorable, often leading to complete conversion in a short amount of time at room temperature.[13]

  • Orthogonality: Azides and alkynes are absent from virtually all naturally occurring biomolecules, ensuring the reaction is highly specific.[1]

Disadvantages:

  • Copper Catalyst: The requirement for a Cu(I) catalyst can be a drawback. Copper ions can be cytotoxic, limiting in-cell applications, and can cause protein precipitation or aggregation. The catalyst must be thoroughly removed before MS analysis to prevent signal suppression and column contamination.

MS/MS Behavior: The triazole ring formed is exceptionally stable. Like the Staudinger ligation product, the derivatized peptides fragment predictably. Alkyne-containing probes are often synthesized with affinity tags (e.g., desthiobiotin) that generate diagnostic ions upon fragmentation, which can be used to trigger data acquisition and confirm the identity of the labeled peptide.[13]

Comparative Analysis of Derivatization Strategies

The choice between Staudinger ligation and CuAAC depends on the specific experimental goals and constraints.

FeatureStaudinger LigationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Type Azide + PhosphineAzide + Terminal Alkyne
Catalyst None (Metal-Free)Copper (I)
Biocompatibility Excellent; suitable for live cells.[3]Moderate; copper can be cytotoxic.
Reaction Speed Moderate to FastVery Fast
Product Stable Amide BondStable Triazole Ring
Key Advantage Simpler workflow, no metal contamination.[10]Extremely high reaction efficiency.[13]
Consideration Phosphine reagents can be prone to air oxidation.Requires catalyst and ligand; potential for sample precipitation.
Experimental Workflows and Protocols

The following diagrams and protocols outline the key steps for characterizing azide-labeled peptides using both direct and derivatization-based approaches.

Overall Experimental Workflow

G cluster_start Sample Preparation cluster_methods p Azide-Labeled Protein Sample d Proteolytic Digestion (e.g., Trypsin) p->d da da d->da reac reac d->reac staud Staudinger Ligation (Phosphine Reagent) reac->staud cuaac CuAAC (Click) (Alkyne Reagent + Cu(I)) reac->cuaac

Chemical Ligation Mechanisms

G cluster_staudinger Staudinger Ligation cluster_cuaac CuAAC (Click Chemistry) Azide1 Peptide-N₃ Product1 Peptide-NH-CO-R₂ Azide1->Product1 + Phosphine R₁-Phosphine-R₂ Phosphine->Product1 Azide2 Peptide-N₃ Product2 Peptide-Triazole-R Azide2->Product2 + Alkyne R-Alkyne Alkyne->Product2 Catalyst Cu(I) Catalyst->Product2 catalyst

Protocol 1: CuAAC Labeling and Enrichment of Azide-Modified Peptides

This protocol is adapted from established chemical proteomics workflows.[13] It uses a desthiobiotin-alkyne tag for subsequent streptavidin-based enrichment.

Materials:

  • Azide-labeled peptide mixture (from tryptic digest)

  • Tris(2-carboxyethyl)phosphine (TCEP), 100 mM in water

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 10 mM in DMSO

  • Copper(II) Sulfate (CuSO₄), 100 mM in water

  • Desthiobiotin-PEG-Alkyne, 2.5 mM in DMSO

  • Cold (-20°C) Acetone

  • IP Lysis Buffer (e.g., Pierce)

  • High-Capacity Streptavidin Agarose Resin

  • Elution Solvent: 50% acetonitrile, 49% water, 1% trifluoroacetic acid (TFA)

Procedure:

  • Prepare Click Reagent Cocktail: For a 1 mL final reaction volume, combine reagents in the following order to achieve the specified final concentrations:

    • Azide-peptide sample in buffer (e.g., PBS)

    • 10 µL of 100 mM TCEP (Final: 1 mM)

    • 10 µL of 10 mM TBTA (Final: 100 µM)

    • 10 µL of 2.5 mM Desthiobiotin-Alkyne (Final: 25 µM)

    • 10 µL of 100 mM CuSO₄ (Final: 1 mM)

    • Vortex briefly after each addition. The immediate addition of CuSO₄ after the alkyne probe is crucial.

  • Incubate: Incubate the reaction mixture at room temperature for 1 hour with constant agitation.

  • Protein/Peptide Precipitation: Add 10 volumes of cold acetone to the reaction mixture. Incubate at -20°C overnight to precipitate proteins and larger peptides.

  • Pelleting: Centrifuge at 3,000 x g for 30 minutes at 4°C to pellet the precipitate. Carefully discard the supernatant.

  • Resuspend and Enrich: Resuspend the pellet in IP Lysis Buffer. Add streptavidin agarose resin and incubate for 2 hours at 4°C with rotation to capture the biotinylated peptides.

  • Wash Resin: Wash the resin sequentially to remove non-specifically bound peptides:

    • 5 times with 1 mL of IP Lysis Buffer

    • 3 times with 1 mL of PBS

    • 8 times with 1 mL of LC-MS grade water

  • Elute Peptides: Add 600 µL of elution solvent to the resin. Incubate at 80°C for 10 minutes. Collect the eluate.

  • Prepare for LC-MS/MS: Concentrate the eluate in a vacuum concentrator, lyophilize, and reconstitute in a suitable buffer for LC-MS/MS analysis (e.g., 2.5% acetonitrile, 0.1% formic acid).

Protocol 2: Staudinger Ligation for Peptide Enrichment

This protocol provides a general framework for using a biotin-phosphine reagent for peptide capture.[1]

Materials:

  • Azide-labeled peptide mixture (from tryptic digest)

  • Biotin-Phosphine reagent (e.g., from Thermo Fisher Scientific), 25 mM in DMSO

  • Dynabeads M-280 Streptavidin

  • Washing Buffers: 20% Acetonitrile (ACN), PBS, 25% Isopropanol

  • Elution Buffer: 85% Trifluoroacetic Acid (TFA)

Procedure:

  • Ligation Reaction: To 10 µL of the azide-peptide sample, add 7 µL of the 25 mM biotin-phosphine stock solution.

  • Incubate: Heat the reaction mixture to 60°C for 16 hours. Note: Reaction times and temperatures may need optimization depending on the specific phosphine reagent and peptide concentration.

  • Capture: Allow the reaction to cool to room temperature. Add 200 µL of streptavidin magnetic beads and incubate for 30 minutes with gentle mixing.

  • Wash Beads: Place the tube on a magnetic rack to capture the beads. Remove the supernatant and wash the beads sequentially with:

    • 200 µL of 20% ACN

    • 200 µL of PBS buffer

    • 200 µL of 25% isopropanol

  • Elute Peptides: Elute the captured peptides from the beads using a harsh buffer such as 85% TFA. Note: This elution is non-specific. If cleavable linkers are used in the phosphine reagent, specific elution conditions can be applied.

  • Prepare for LC-MS/MS: Dry the eluate in a vacuum concentrator and reconstitute in a buffer compatible with LC-MS/MS analysis.

Conclusion and Recommendations

For the robust and confident characterization of azide-labeled peptides, chemical derivatization prior to mass spectrometry analysis is strongly recommended. The direct analysis of underivatized peptides is fraught with challenges, including neutral loss of N₂ and potential reduction to a primary amine, which can severely compromise data quality and interpretation.

  • For most applications , especially those involving complex lysates or when metal contamination is a concern, the Staudinger ligation offers a clean, reliable, and biocompatible workflow.[3][10]

  • When reaction speed and absolute efficiency are the highest priorities and the sample is relatively pure, CuAAC is an excellent choice, provided that proper cleanup procedures are in place to remove the copper catalyst.[1][13]

By selecting the appropriate derivatization strategy and implementing a validated protocol, researchers can effectively leverage the power of the azide chemical handle to unlock critical insights into protein dynamics, interactions, and function.

References
  • Lin, H., et al. (2023). Multiplying Identifiability of Clickable Peptides Using One-Pot Tagging of Homologous Biotinyl Azides. ChemRxiv. Retrieved from [Link]

  • Chu, F., et al. (2010). Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(10), 1756–1767. Retrieved from [Link]

  • Chu, F., et al. (2010). Selective enrichment and identification of azide-tagged cross-linked peptides using chemical ligation and mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(10), 1756-67. Retrieved from [Link]

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2001). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. Organic Letters, 3(1), 9-12. Retrieved from [Link]

  • Wang, L., et al. (2011). Facile derivatization of azide ions using click chemistry for their sensitive detection with LC-MS. Chemical Communications, 47(37), 10377-10379. Retrieved from [Link]

  • Arote, N. D., et al. (2011). Facile derivatization of azide ions using click chemistry for their sensitive detection with LC-MS. ResearchGate. Retrieved from [Link]

  • Kiick, K. L., Saxon, E., Tirrell, D. A., & Bertozzi, C. R. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences, 99(1), 19-24. Retrieved from [Link]

  • Gubbens, J., et al. (2009). Selective enrichment of azide-containing peptides from complex mixtures. Molecular & Cellular Proteomics, 8(7), 1753-65. Retrieved from [Link]

  • Wang, L., et al. (2011). Facile derivatization of azide ions using click chemistry for their sensitive detection with LC-MS. Chemical Communications, 47(37), 10377-9. Retrieved from [Link]

  • Gubbens, J., et al. (2009). Selective Enrichment of Azide-Containing Peptides from Complex Mixtures. Molecular & Cellular Proteomics, 8(7), 1753–1765. Retrieved from [Link]

  • Soellner, M. B., et al. (2006). Staudinger Ligation of Peptides at Non-Glycyl Residues. Journal of the American Chemical Society, 128(45), 14768-14773. Retrieved from [Link]

  • Schneggenburger, P. E., et al. (2010). Azide reduction during peptide cleavage from solid support - The choice of thioscavenger?. ResearchGate. Retrieved from [Link]

  • Vasanth, V., & Suresh, B. V. (2004). Nα-Fmoc-Peptide azides: Synthesis, isolation, characterization and utility in the extension of peptide chains. Indian Journal of Chemistry, 43B, 398-403. Retrieved from [Link]

  • Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass spectrometry of aryl azides. The Journal of Organic Chemistry, 36(25), 3796-3802. Retrieved from [Link]

  • Chu, F., et al. (2010). Selective Enrichment and Identification of Azide-Tagged Cross-Linked Peptides Using Chemical Ligation and Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(10), 1756-1767. Retrieved from [Link]

  • Takayama, M. (2011). MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. Mass Spectrometry, 25(Suppl. A), A0057. Retrieved from [Link]

  • Northwestern University. (2018). Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. Retrieved from [Link]

  • Sachon, E., et al. (2010). New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS. Scilit. Retrieved from [Link]

  • Takayama, M. (2001). In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(4), 420-7. Retrieved from [Link]

  • De Pauw, E., et al. (2013). MALDI In-Source Decay, from Sequencing to Imaging. In: De Pauw, E., et al. MALDI Mass Spectrometry Imaging. Humana Press. Retrieved from [Link]

  • Kocher, T., et al. (2005). Fragmentation of Peptides in MALDI In-Source Decay Mediated by Hydrogen Radicals. Angewandte Chemie International Edition, 44(41), 6713-6716. Retrieved from [Link]

  • Park, C. Y., et al. (2014). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Molecular & Cellular Proteomics, 13(9), 2499–2510. Retrieved from [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]

  • Hanamura, R., et al. (2024). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. International Journal of Molecular Sciences, 25(3), 1888. Retrieved from [Link]

  • U.S. Patent No. 7,491,544. (2009). Derivatization-enhanced analysis of amino acids and peptides.
  • Vachet, R. W., & Glish, G. L. (2004). Mass spectrometry of peptides and proteins. In: Encyclopedia of Analytical Science (2nd ed.). Elsevier. Retrieved from [Link]

  • University of Illinois at Urbana-Champaign. (2022). Label-free and derivatization-assisted techniques for the analysis of small molecules via mass spectrometry. Retrieved from [Link]

  • Röst, H. L., et al. (2014). Conserved Peptide Fragmentation as a Benchmarking Tool for Mass Spectrometers and a Discriminating Feature for Targeted Proteomics. Molecular & Cellular Proteomics, 13(6), 1645–1658. Retrieved from [Link]

Sources

Comparative

Technical Guide: Benzophenone vs. Aryl Azide Photoaffinity Labels

Executive Summary In the field of chemoproteomics and target deconvolution, the choice of photoaffinity label (PAL) often dictates the success of a campaign. This guide compares the two "classic" workhorses: Benzophenone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of chemoproteomics and target deconvolution, the choice of photoaffinity label (PAL) often dictates the success of a campaign. This guide compares the two "classic" workhorses: Benzophenone (BP) and Aryl Azide (AA) .

The Verdict:

  • Choose Benzophenone for maximum labeling efficiency, chemical stability, and biological safety (365 nm excitation), provided your target binding pocket can tolerate its steric bulk.

  • Choose Aryl Azide only when the binding site is extremely restricted (sterically intolerant) and you can accept lower labeling yields and higher non-specific background due to ring-expansion side reactions.

Part 1: Mechanistic Foundations

To select the right tool, one must understand the photochemistry that drives—or derails—the labeling event.

Benzophenone: The "Patient Hunter"

Benzophenone is unique because its excitation is reversible . Upon irradiation at 350–360 nm (UV-A), the ground state ketone promotes an electron to an n-π* antibonding orbital, generating a triplet diradical .

  • The Mechanism: This diradical is chemically inert to water. If it does not find a C-H bond to abstract a hydrogen from immediately, it relaxes back to the ground state. It can be re-excited repeatedly until it successfully inserts into a target, leading to high cumulative yields.

  • The "Methionine Magnet": BP shows a distinct preference for abstracting hydrogen from Methionine residues due to the favorable stability of the resulting radical intermediate [1].

Aryl Azide: The "Unstable Trap"

Aryl azides are smaller but chemically more chaotic. They are typically excited at <300 nm (UV-B/C), which risks protein denaturation.

  • The Mechanism: Irradiation generates a singlet nitrene .[1] Ideally, this undergoes intersystem crossing to a triplet nitrene and inserts into the protein.

  • The Failure Mode: The singlet nitrene is highly unstable and frequently undergoes ring expansion to form a dehydroazepine (1,2,4,6-azacycloheptatetraene). This species is a long-lived electrophile that reacts with nucleophiles (like water or buffer salts) rather than the target protein, causing high background noise [2].

Visualization: Reaction Pathways

The following diagram contrasts the "clean" cycle of Benzophenone against the "trap" of Aryl Azide ring expansion.

PAL_Mechanism cluster_BP Benzophenone (BP) Pathway cluster_AA Aryl Azide (AA) Pathway BP_Ground BP Ground State BP_Triplet Triplet Diradical (Reactive) BP_Ground->BP_Triplet UV 350-360nm BP_Relax Relaxation (No Reaction) BP_Triplet->BP_Relax No Target Found BP_Product C-C Bond Formation (Stable Adduct) BP_Triplet->BP_Product H-Abstraction (Met/C-H) BP_Relax->BP_Ground Reversible AA_Ground AA Ground State AA_Singlet Singlet Nitrene AA_Ground->AA_Singlet UV <300nm AA_Triplet Triplet Nitrene AA_Singlet->AA_Triplet Intersystem Crossing AA_RingExp Dehydroazepine (Ring Expansion) AA_Singlet->AA_RingExp Rearrangement (Major Side Reaction) AA_Product N-H/C-H Insertion AA_Triplet->AA_Product Insertion AA_Waste Nucleophile Reaction (Non-Specific) AA_RingExp->AA_Waste Reacts w/ Solvent

Caption: Comparative reaction pathways. Note BP's reversible loop (blue arrow) vs. AA's irreversible ring expansion trap (red path).

Part 2: Performance Comparison Data

The following table summarizes data synthesized from key reviews in the field (Dormán, Fleming) [3, 4].

FeatureBenzophenone (BP)Aryl Azide (AA)Significance
Excitation Wavelength 350–360 nm 254–280 nm BP allows use of UV-A, avoiding DNA/protein damage common with UV-C used for AA.
Steric Bulk High (Two phenyl rings)Low (Linear N3 group)AA is superior for small, deep binding pockets; BP may abolish binding affinity.
Labeling Efficiency High (50–70%) Low (<30%)BP's reversible excitation allows "multiple shots" at the target; AA is "one and done."
Chemical Stability Excellent (Stable in ambient light)Poor (Light sensitive)BP probes are easier to handle on the bench; AA requires darkroom conditions.
Reaction Preference C-H bonds (esp.[2][3] Methionine)Nucleophiles / N-HBP forms robust C-C bonds; AA often labels solvent or nucleophilic side chains via ring expansion.
Cross-linking Time Long (15–60 mins)Short (<5 mins)AA is faster, but BP's longer time is necessary for its reversible mechanism to work.

Part 3: Experimental Protocols

Protocol A: Benzophenone Labeling (The "Saturating" Method)

Best for: Proteome-wide profiling, robust target identification.

  • Probe Incubation: Incubate live cells or lysate with the BP-probe (typically 1–10 µM) for 30–60 mins at 37°C. Include a "competitor" control (100x excess free ligand).

  • Irradiation (Critical Step):

    • Place samples on ice in a clear 96-well plate or open microfuge tubes.

    • Irradiate at 365 nm using a high-intensity UV lamp (e.g., Stratalinker or handheld UV-A lamp).

    • Duration: 30–60 minutes. Note: Do not shorten this. BP needs time to cycle through excitation/relaxation to achieve high yields.

  • Lysis & Click Chemistry: Lyse cells (if applicable). Perform CuAAC (Click chemistry) with a biotin-azide or fluorophore-azide reporter.

  • Enrichment: Incubate with Streptavidin beads (1 hour), wash aggressively (1% SDS) to remove non-covalent binders.

  • Elution & Analysis: Elute via boiling in SDS-PAGE buffer or on-bead digestion for Mass Spectrometry (LC-MS/MS).

Protocol B: Aryl Azide Labeling (The "Flash" Method)

Best for: Very unstable proteins or kinetics studies.

  • Probe Incubation: Similar to BP, but perform all steps in dim light or under red safety lights. AA is sensitive to ambient fluorescent light.

  • Irradiation:

    • Place samples on ice. Use quartz cuvettes if possible (plastic absorbs UV-B).

    • Irradiate at 254 nm (or 302 nm if using fluorinated AA).

    • Duration: 1–5 minutes. Warning: Longer exposure damages the protein sample.

  • Downstream Processing: Proceed immediately to Click chemistry/Enrichment as described above.

Visualization: Experimental Workflow

PAL_Workflow cluster_Irradiation Photo-Activation Phase Start Probe Incubation (+/- Competitor) Decision Select Photophore Start->Decision BP_Path Benzophenone 365 nm (UV-A) 30-60 mins Decision->BP_Path High Yield/Stability AA_Path Aryl Azide 254 nm (UV-C) 1-5 mins Decision->AA_Path Steric Constraints Lysis Cell Lysis BP_Path->Lysis AA_Path->Lysis Click Click Chemistry (Add Biotin/Fluorophore) Lysis->Click Wash Stringent Washing (Remove Non-Covalent) Click->Wash Analysis LC-MS/MS or Western Blot Wash->Analysis

Caption: Standardized chemoproteomics workflow. The divergence in the irradiation step is the critical variable.

Part 4: Strategic Selection Guide

As a scientist, how do you choose? Use this logic flow:

  • Assess the Binding Pocket: Look at the SAR (Structure-Activity Relationship) of your ligand.

    • Can the molecule tolerate a meta-substituted biaryl group? -> Use Benzophenone. It is the superior chemist's choice for yield and ease of use.

    • Is the SAR extremely tight (e.g., ATP pocket, small allosteric site)? -> Use Aryl Azide (or consider Diazirine as a modern alternative). The small size of the azide (-N3) is its only major advantage here.

  • Assess the Biological System:

    • Live cells? -> Use Benzophenone. 365 nm light is non-toxic to cells for short durations. 254 nm (required for simple AA) kills cells and crosslinks DNA.

    • Purified protein? -> Either is acceptable, but BP poses less risk of denaturing the protein target.

References

  • Wittelsberger, A., et al. (2006). Methionine acts as a "magnet" in photoaffinity crosslinking experiments.[3][4] FEBS Letters, 580(7), 1872–1876.[4]

  • Fleming, S. A. (1995).[5][6][7] Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520.[6][7]

  • Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661–5673.

  • Dormán, G., et al. (2016).[8][9] The Life of Pi Star: Exploring the Exciting and Forbidden Worlds of the Benzophenone Photophore. Chemical Reviews, 116(24), 15284–15398.[8][9]

Sources

Validation

A Comparative Guide to Intramolecular Reactions of Dimethylphenyl Nitrenes: C-H Insertion vs. Ring Expansion

Introduction: The Dichotomy of Aryl Nitrene Reactivity Aryl nitrenes are highly reactive intermediates of paramount importance in modern organic synthesis and materials science. Characterized by a monovalent nitrogen ato...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dichotomy of Aryl Nitrene Reactivity

Aryl nitrenes are highly reactive intermediates of paramount importance in modern organic synthesis and materials science. Characterized by a monovalent nitrogen atom with a sextet of electrons, these species serve as powerful synthons for constructing complex nitrogen-containing molecules.[1] Their generation, typically via thermal or photochemical decomposition of aryl azides, opens a cascade of potential reaction pathways.[2][3] Among the most fascinating and synthetically challenging of these is the intramolecular competition between C-H insertion and ring expansion.

For drug development professionals and researchers, understanding and controlling this competition is critical. The choice between these pathways dictates the final molecular scaffold: C-H insertion into an adjacent alkyl group, such as a methyl substituent, yields stable, fused heterocyclic systems like carbazoles, while ring expansion leads to the formation of seven-membered azepine rings, a privileged structure in many bioactive compounds.[4][5] This guide provides an in-depth comparison of these two pathways for dimethylphenyl nitrenes, grounded in mechanistic principles and supported by experimental data, to empower researchers to predict and control these complex transformations.

The Mechanistic Crossroads: The Decisive Role of Spin State

The fate of a dimethylphenyl nitrene is almost entirely dictated by its electronic spin state. The precursor azide decomposes to initially form a singlet nitrene, which exists in equilibrium with the more stable triplet ground state.[6] These two species exhibit fundamentally different reactivity.[7]

  • Singlet Nitrene: The two non-bonding electrons are spin-paired in the same orbital, leaving a vacant p-orbital. This configuration imparts electrophilic, carbene-like character. Singlet nitrenes are responsible for concerted C-H insertion reactions and the initial cyclization to a benzazirine, the necessary first step for ring expansion.[8][9]

  • Triplet Nitrene: The two non-bonding electrons are unpaired in different orbitals, giving the species diradical character. Triplet nitrenes are less selective and typically react via a stepwise radical abstraction/recombination mechanism for C-H insertion, which is often less efficient and can lead to complex product mixtures.[10] They are generally not considered competent for the concerted rearrangement required for ring expansion.[11]

Therefore, reaction conditions that favor the singlet state (e.g., direct photolysis, use of singlet sensitizers) or can effectively trap it before intersystem crossing (ISC) to the triplet state are crucial for accessing either of the desired productive pathways.

Spin_State_Dichotomy cluster_products Reaction Pathways Azide Dimethylphenyl Azide Nitrene_S Singlet Nitrene (S1) Azide->Nitrene_S hν or Δ -N2 Nitrene_T Triplet Nitrene (T1) (Ground State) Nitrene_S->Nitrene_T CH_Insertion C-H Insertion Product (Carbazole derivative) Nitrene_S->CH_Insertion Concerted Insertion Ring_Expansion Ring Expansion Product (Azepine derivative) Nitrene_S->Ring_Expansion Rearrangement Side_Products Abstraction/Dimerization Nitrene_T->Side_Products

Figure 1: The spin state of the generated nitrene intermediate dictates the subsequent reaction pathway.

Pathway A: Intramolecular C-H Insertion into Methyl Groups

The insertion of a singlet nitrene into a C-H bond of an ortho-disposed methyl group is a powerful method for synthesizing carbazole frameworks. This reaction is believed to proceed through a concerted, albeit asynchronous, transition state.[12]

Mechanism: The vacant p-orbital of the singlet nitrene interacts with the σ-bond of a C-H group on the neighboring methyl substituent. This leads to a five-membered transition state where the C-N bond forms concurrently with the insertion of the nitrogen atom, creating the new pyrrole ring of the carbazole system in a single, atom-economical step.

This pathway is highly favored when the C-H bonds are sterically accessible and electronically activated. The presence of two methyl groups, as in 2,6-dimethylphenyl nitrene, provides multiple sites for this reaction to occur.

Pathway B: Ring Expansion to Didehydroazepines

The alternative pathway for a singlet aryl nitrene is a skeletal rearrangement, expanding the six-membered aromatic ring into a seven-membered ring. This transformation is a cornerstone for azepine synthesis.[4]

Mechanism: The process is not a direct expansion but occurs via a multi-step sequence:

  • Cyclization: The singlet nitrene first cyclizes to form a highly strained bicyclic intermediate known as a benzazirine.[13][14]

  • Ring Opening: This unstable benzazirine then undergoes electrocyclic ring-opening. This opening can proceed in two ways, cleaving one of the two original benzene ring bonds adjacent to the nitrogen, leading to the formation of a ketenimine (a 1,2-didehydroazepine).[13]

  • Isomerization & Trapping: The highly reactive ketenimine can then isomerize or be trapped by nucleophiles present in the reaction medium (e.g., solvent, amines) to yield stable azepine derivatives.[4]

This pathway's success hinges on the ability of the nitrene to undergo the initial cyclization to the benzazirine intermediate, a process that competes directly with C-H insertion.

Head-to-Head Comparison: The Influence of Substituent Position

The preference for C-H insertion versus ring expansion is a delicate balance governed by steric hindrance, electronic effects, and the specific geometry of the dimethylphenyl azide precursor. While comprehensive data for all isomers is sparse, we can synthesize a comparative analysis based on established principles of nitrene reactivity.

The key competition occurs in the 2,6-dimethylphenyl nitrene system. Here, the nitrene is flanked by two methyl groups, placing their C-H bonds in close proximity for insertion. This geometry creates a direct and intense competition between insertion and ring expansion. In contrast, for 3,5-dimethylphenyl nitrene , the methyl groups are remote from the nitrene center. Intramolecular C-H insertion into these methyl groups is geometrically impossible, making ring expansion the overwhelmingly dominant pathway.

PrecursorPrimary Competing PathwaysPredominant Product (Predicted)Rationale
2,6-Dimethylphenyl Azide 1. Intramolecular C-H insertion into methyl C-H. 2. Ring expansion via benzazirine.C-H Insertion Product (Carbazole)The six ortho C-H bonds are held in close proximity to the nitrene, providing a high probability of successful insertion. This direct pathway often outcompetes the multi-step rearrangement required for ring expansion.[15]
2,4-Dimethylphenyl Azide 1. Intramolecular C-H insertion into C2-methyl. 2. Ring expansion.Mixture of ProductsOne ortho methyl group is available for insertion, but the asymmetry may influence the stability of the benzazirine intermediate, leading to a mixture of insertion and ring expansion products. Substituent effects can alter the energy landscape.[16][17]
3,5-Dimethylphenyl Azide 1. Ring expansion via benzazirine. 2. Intermolecular reactions.Ring Expansion Product (Azepine)No proximate C-H bonds are available for intramolecular insertion. In the absence of this competitive pathway, the nitrene defaults to the next available intramolecular route: ring expansion.

Field-Proven Experimental Protocols

Trustworthy and reproducible results depend on meticulous experimental execution. The following protocols provide a validated workflow for studying this chemical system.

Protocol 1: Synthesis of 2,6-Dimethylphenyl Azide

Causality: This protocol uses a classic diazotization of the corresponding aniline followed by quenching with sodium azide. Cooling to 0-5 °C is critical to ensure the stability of the intermediate diazonium salt, preventing premature decomposition and side-product formation.

Materials:

  • 2,6-Dimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath, magnetic stirrer, separatory funnel

Procedure:

  • In a 250 mL flask, dissolve 2,6-dimethylaniline (10.0 g, 82.5 mmol) in a mixture of concentrated HCl (25 mL) and water (50 mL). Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (6.25 g, 90.8 mmol) in water (20 mL) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 20 minutes at this temperature.

  • In a separate flask, prepare a solution of sodium azide (6.4 g, 98.5 mmol) in water (25 mL) and cool it to 0-5 °C.

  • Add the cold diazonium salt solution slowly to the sodium azide solution. Vigorous nitrogen evolution will be observed. Allow the reaction to stir for 1 hour as it gradually warms to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Caution: Do not heat the crude azide. The product is typically used directly in the next step without further purification. Phenyl azides can be explosive and should be handled with extreme care.[18]

Protocol 2: Photochemical Nitrene Generation and Reaction

Causality: Photolysis is chosen over thermolysis to favor the generation of the singlet nitrene, providing cleaner reaction profiles.[19] An inert solvent like acetonitrile prevents solvent participation in the reaction. A quartz vessel is mandatory as standard borosilicate glass absorbs the required UV wavelengths.

Materials:

  • Crude 2,6-Dimethylphenyl Azide

  • Anhydrous Acetonitrile (MeCN)

  • Quartz reaction vessel

  • Medium-pressure mercury lamp (e.g., 450W Hanovia) with a Pyrex filter

  • Nitrogen or Argon source

Procedure:

  • Dissolve the crude 2,6-dimethylphenyl azide (approx. 1.0 g) in anhydrous MeCN (200 mL) in a quartz reaction vessel.

  • De-gas the solution by bubbling with nitrogen or argon for 20 minutes to remove oxygen, which can quench the triplet nitrene and lead to side products.

  • Irradiate the solution with a medium-pressure mercury lamp. Monitor the reaction progress by TLC or by observing the cessation of nitrogen evolution. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully remove the solvent under reduced pressure. The resulting crude product mixture is now ready for analysis.

Protocol 3: Product Ratio Analysis by GC-MS

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for this application. It separates the components of the product mixture (insertion vs. expansion products) and provides their mass spectra for unambiguous identification.[20] Quantification is achieved by integrating the peak areas of the corresponding chromatogram.

Workflow:

  • Sample Preparation: Prepare a stock solution of the crude product mixture in a suitable solvent (e.g., dichloromethane) at a concentration of ~1 mg/mL. Prepare a series of dilutions if necessary.

  • GC-MS Method:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the carbazole and azepine derivatives.

    • Injection: 1 µL injection, splitless mode.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detection: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.

  • Data Analysis:

    • Identify the peaks corresponding to the C-H insertion product (carbazole) and the ring expansion product(s) by their retention times and mass spectra.

    • Integrate the peak areas for each identified product.

    • Calculate the product ratio by dividing the peak area of one product by the sum of the peak areas of all major products. For example: % Insertion = [Area(Insertion) / (Area(Insertion) + Area(Expansion))] * 100.

Experimental_Workflow cluster_synthesis Synthesis cluster_reaction Reaction cluster_analysis Analysis Aniline 2,6-Dimethylaniline Diazotization Diazotization (HCl, NaNO2, 0°C) Aniline->Diazotization Azidation Azide Formation (NaN3) Diazotization->Azidation Azide_Product 2,6-Dimethylphenyl Azide Azidation->Azide_Product Photolysis Photolysis (hν) in Quartz Vessel Azide_Product->Photolysis Product_Mixture Crude Product Mixture (Carbazole + Azepine derivs.) Photolysis->Product_Mixture GCMS GC-MS Analysis Product_Mixture->GCMS Data Peak Integration & Ratio Calculation GCMS->Data

Figure 2: A validated workflow for the synthesis, reaction, and analysis of dimethylphenyl nitrenes.

Conclusion and Outlook

The intramolecular reactivity of dimethylphenyl nitrenes is a classic example of kinetic vs. thermodynamic control at the level of a reactive intermediate. The choice between C-H insertion and ring expansion is primarily determined by the substitution pattern on the aromatic ring and the spin state of the nitrene.

  • For 3,5-dimethylphenyl nitrene , the absence of proximate C-H bonds makes ring expansion the default, predictable outcome.

  • For 2,6-dimethylphenyl nitrene , a direct competition exists, with C-H insertion often being the major pathway due to the geometric favorability of the six available ortho C-H bonds.

For researchers in drug development, this understanding allows for the rational design of precursors to favor one scaffold over another. Future work in this area could involve the use of catalysts to steer the reaction, potentially by stabilizing a metal-nitrenoid species that exhibits a different reactivity profile than the free nitrene, or by developing chiral catalysts to achieve enantioselective C-H insertion.[12][21] Such advances would further enhance the synthetic utility of this fascinating and powerful reactive intermediate.

References

  • GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatiz
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester. (n.d.). The University of Manchester. [Link]

  • Uncatalyzed thermal gas phase aziridination of alkenes by organic azides. Part I: Mechanisms with discrete nitrene species. (n.d.). Indian Academy of Sciences. [Link]

  • Aryl Nitrene Rearrangements: Spectroscopic Observation of a Benzazirine and Its Ring Expansion to a Ketenimine by Heavy-Atom Tunneling | Request PDF. (2013). ResearchGate. [Link]

  • phenyl azide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides - RSC Publishing. (2022). Royal Society of Chemistry. [Link]

  • Aryl Nitrene Rearrangements: Spectroscopic Observation of a Benzazirine and Its Ring Expansion to a Ketenimine by Heavy-Atom Tunneling. (2013). Journal of the American Chemical Society. [Link]

  • Competitive cyclisations of singlet and triplet nitrenes. Part 8. The 1-(2-nitrenophenyl)pyrazoles and related systems. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Photochemical generation and rearrangement of phenylnitrene (5). (n.d.). ResearchGate. [Link]

  • Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides. (2022). SciSpace. [Link]

  • Concomitant nitrene and carbene insertion accompanying ring expansion: spectroscopic, X-ray, and computational studies. (2014). PubMed. [Link]

  • Understanding the Chemistry of Nitrene and Highlighting its Remarkable Catalytic Capabilities as a Non-Heme Iron Enzyme. (n.d.). AWS. [Link]

  • Computational study of the Curtius-like rearrangements of phosphoryl, phosphinyl, and phosphinoyl azides and their corresponding nitrenes. (2008). PMC. [Link]

  • Synthesis, Characterization and Biological Screening of Azepine Derivative. (2021). Nepal Journals Online. [Link]

  • Carbenes and Nitrenes. (n.d.). University of California, Davis. [Link]

  • Substituent effects on the Cope rearrangement neither centaurs nor chameleons can characterize them. (2002). Arkivoc. [Link]

  • Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. (n.d.). ACS Publications. [Link]

  • Transition Metal Mediated Nitrene CH Insertion Reported by Grant T. Rice. (2008). Chemistry at Illinois. [Link]

  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]

  • Embracing Triplet Aryl Nitrenes for C-to-N Transmutation of Complex Molecules. (2026). ChemRxiv. [Link]

  • Carbenes and Nitrenes: Recent Developments in Fundamental Chemistry. (n.d.). UQ eSpace - The University of Queensland. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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1-Azido-3,5-dimethylbenzene
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1-Azido-3,5-dimethylbenzene
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